D-Galactose-13C-5
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
181.15 g/mol |
IUPAC Name |
(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxy(613C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m0/s1/i2+1 |
InChI Key |
GZCGUPFRVQAUEE-ZAHPDWKSSA-N |
Isomeric SMILES |
[13CH2]([C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to D-Galactose-13C-5 Metabolic Tracing: Core Principles and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles, experimental methodologies, and applications of D-Galactose-13C-5 in metabolic tracing studies. It is designed to serve as a valuable resource for researchers and professionals in the fields of metabolic research, drug discovery, and development.
Core Principles of 13C Metabolic Flux Analysis (MFA)
13C Metabolic Flux Analysis (13C-MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic pathways.[1][2][3] The core principle of 13C-MFA involves introducing a substrate labeled with the stable isotope 13C, such as this compound, into a biological system.[4] As the cells metabolize the labeled substrate, the 13C atoms are incorporated into various downstream metabolites.[4]
By measuring the distribution of these 13C labels in the metabolites using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can deduce the relative and absolute fluxes through different metabolic pathways.[4] This information provides a detailed snapshot of the cell's metabolic state and how it responds to various stimuli or genetic modifications.[3]
The choice of the labeled tracer is critical for the successful application of 13C-MFA, as it determines the precision with which specific metabolic fluxes can be estimated.[5]
Metabolic Pathways of D-Galactose
D-Galactose is primarily metabolized through the Leloir pathway , which converts it into glucose-6-phosphate, a key intermediate in central carbon metabolism.[6][7][8] Understanding this pathway is essential for tracing the fate of the 13C label from this compound.
The key steps of the Leloir pathway are:
-
Phosphorylation: Galactose is phosphorylated by galactokinase (GALK) to form galactose-1-phosphate.
-
Uridyl Transfer: Galactose-1-phosphate uridylyltransferase (GALT) converts galactose-1-phosphate to UDP-galactose.
-
Epimerization: UDP-galactose 4-epimerase (GALE) interconverts UDP-galactose and UDP-glucose.
-
Conversion to Glucose-6-Phosphate: Glucose-1-phosphate, formed from UDP-glucose, is converted to glucose-6-phosphate by phosphoglucomutase.
Tracing the 13C-5 Label from D-Galactose
When using this compound, the 13C label is located on the fifth carbon of the galactose molecule. As it proceeds through the Leloir pathway, this labeled carbon is conserved, and its position can be tracked in downstream metabolites.
-
In galactose-1-phosphate and UDP-galactose , the label remains at the C-5 position.
-
Through the action of UDP-galactose 4-epimerase, the labeled UDP-galactose is converted to labeled UDP-glucose , with the label still at the C-5 position.
-
This then leads to the formation of glucose-1-phosphate and subsequently glucose-6-phosphate , both with the 13C label at the C-5 position.
From glucose-6-phosphate, the 13C-5 label can enter various central metabolic pathways, including:
-
Glycolysis: The six-carbon glucose-6-phosphate is cleaved into two three-carbon molecules. The C-5 of glucose-6-phosphate becomes the C-2 of glyceraldehyde-3-phosphate and subsequently the C-2 of pyruvate and lactate.
-
Pentose Phosphate Pathway (PPP): The label can be traced through the intermediates of the PPP, providing insights into its activity.
-
Glycogen Synthesis: The labeled glucose units can be incorporated into glycogen.
An alternative, the oxidoreductive pathway , also exists for galactose metabolism, particularly in some fungi. This pathway involves the reduction of galactose to galactitol, followed by oxidation to L-xylo-3-hexulose and subsequent conversion to D-fructose-6-phosphate.
Caption: The Leloir pathway for this compound metabolism.
Experimental Protocols for this compound Metabolic Tracing
A typical metabolic tracing experiment using this compound in cell culture involves several key steps, from media preparation to data analysis.
Caption: General experimental workflow for this compound tracing.
Media Preparation
-
Basal Medium Selection: Choose a basal medium that lacks galactose and has a known, preferably low, concentration of glucose. Custom media formulations are often required.
-
Tracer Addition: Add this compound to the desired final concentration. The optimal concentration will depend on the cell type and experimental goals.
-
Supplementation: Add other necessary supplements such as dialyzed fetal bovine serum (to minimize unlabeled galactose), amino acids, and vitamins.
-
Sterilization: Sterile-filter the final medium.
Cell Culture and Labeling
-
Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase during the labeling period.
-
Adaptation (Optional): In some cases, it may be beneficial to adapt the cells to a galactose-containing medium for a period before introducing the labeled substrate.
-
Labeling: Replace the standard culture medium with the pre-warmed 13C-galactose-containing medium. The duration of labeling can range from minutes to hours, depending on the turnover rates of the metabolites of interest.
Quenching and Metabolite Extraction
Rapidly quenching metabolic activity is crucial to preserve the in vivo metabolic state of the cells.
-
Washing: Quickly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular metabolites.
-
Quenching: Immediately add a cold quenching solution, such as 80% methanol at -80°C, to the cells.
-
Scraping and Collection: Scrape the cells in the quenching solution and collect them into a pre-chilled tube.
-
Extraction: Lyse the cells (e.g., by sonication or freeze-thaw cycles) and separate the metabolite-containing supernatant from the cell debris by centrifugation.
Analytical Measurement and Data Analysis
The extracted metabolites are then analyzed to determine the extent and position of 13C incorporation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Metabolites are often derivatized to increase their volatility for GC separation. MS is then used to detect the mass shifts caused by the 13C label.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is well-suited for the analysis of polar metabolites and does not typically require derivatization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed information about the specific position of the 13C label within a molecule.
The resulting data on mass isotopomer distributions are then used in computational models to calculate metabolic fluxes.
Quantitative Data Presentation
The following table presents a summary of the distribution of 13C-labeled galactose and its metabolites in the liver of normal and galactose-1-phosphate uridyl transferase (GALT) deficient mice 4 hours after administration of [13C]galactose.[1] This data illustrates how 13C-galactose tracing can be used to study metabolic disorders.
| Metabolite | Normal Mice (N/N) | GALT Deficient Mice (G/G) |
| [13C]Galactose | Not detected | High levels |
| [13C]Galactose-1-phosphate | Not detected | Highest concentration |
| [13C]Galactitol | Not detected | Present |
| [13C]Galactonate | Present | Present (comparable to N/N) |
| [13C]Glucose | High levels | Present (lower than N/N) |
| [13C]Lactate | High levels | Present (lower than N/N) |
Data adapted from Lai et al., Molecular Genetics and Metabolism, 2007.[1]
D-Galactose and Cellular Signaling
Recent studies have shown that D-galactose, particularly at high concentrations, can induce cellular senescence and impact signaling pathways. This has made D-galactose a useful tool for studying the mechanisms of aging and age-related diseases.
NF-κB Signaling Pathway
D-galactose has been shown to induce a senescence-associated secretory phenotype (SASP) through the activation of the NF-κB pathway. This leads to the secretion of pro-inflammatory cytokines such as IL-6 and IL-8.
Caption: D-Galactose-induced NF-κB signaling in cellular senescence.
YAP-CDK6 Signaling Pathway
D-galactose can also induce senescence in certain cell types, such as glioblastoma cells, by inactivating the YAP-CDK6 signaling pathway.[9][10][11] This leads to cell cycle arrest and the expression of senescence markers.
Caption: D-Galactose-induced senescence via the YAP-CDK6 pathway.
Conclusion
This compound metabolic tracing is a valuable tool for dissecting the complexities of galactose metabolism and its interplay with central carbon pathways. This in-depth guide provides the foundational knowledge and practical considerations for designing and implementing robust 13C-MFA experiments using this tracer. The ability to quantify metabolic fluxes and investigate the influence of D-galactose on cellular signaling pathways opens up new avenues for research into metabolic disorders, aging, and the development of novel therapeutic strategies.
References
- 1. Metabolic fate of administered [13C]galactose in tissues of galactose-1-phosphate uridyl transferase deficient mice determined by nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Leloir pathway - Wikipedia [en.wikipedia.org]
- 8. The Leloir pathway: a mechanistic imperative for three enzymes to change the stereochemical configuration of a single carbon in galactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. D-galactose induces senescence of glioblastoma cells through YAP-CDK6 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. D-galactose induces senescence of glioblastoma cells through YAP-CDK6 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to D-Galactose-¹³C₅ Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles, experimental methodologies, and applications of D-Galactose-¹³C₅ tracer studies in metabolic research. Stable isotope tracers, such as ¹³C-labeled galactose, are powerful tools for elucidating the intricate pathways of cellular metabolism, offering insights into both normal physiology and disease states.
Introduction to D-Galactose-¹³C₅ Tracers
D-Galactose, a C-4 epimer of glucose, plays a crucial role in various biological processes beyond its basic function as an energy source. It is a key component of glycoproteins and glycolipids, which are essential for cell signaling, recognition, and adhesion. The use of D-galactose labeled with the stable isotope carbon-13 (¹³C) at specific positions (in this case, on five of its six carbons) allows researchers to trace the metabolic fate of galactose through various interconnected pathways. By employing advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), the incorporation of ¹³C from galactose into downstream metabolites can be precisely quantified, providing a dynamic view of metabolic fluxes.
These studies are instrumental in understanding a range of conditions, from inherited metabolic disorders like galactosemia to the metabolic reprogramming observed in cancer and the physiological responses to exercise. Furthermore, D-galactose has been explored as a vector for prodrug design, highlighting the diverse applications of understanding its metabolic journey.[1]
Core Metabolic Pathways of Galactose
The primary route for galactose metabolism is the Leloir pathway, which converts galactose into glucose-1-phosphate. This intermediate can then enter glycolysis or be used for glycogen synthesis. Additionally, galactose can be shunted into alternative pathways, particularly under pathological conditions.
The Leloir Pathway
The Leloir pathway is a sequence of three enzymatic reactions that catabolize D-galactose.
References
D-Galactose-13C-5: A Technical Guide to its Application in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Galactose, a C-4 epimer of glucose, plays a crucial role in various biological processes, including energy metabolism and the biosynthesis of glycoproteins and glycolipids. The stable isotope-labeled form, D-Galactose-13C-5, serves as a powerful tracer in metabolic research, enabling scientists to track the fate of galactose through intricate biochemical pathways. Its use in conjunction with advanced analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy provides invaluable insights into cellular metabolism, disease pathogenesis, and the mechanism of action of therapeutic agents. This technical guide provides an in-depth overview of the applications of this compound in research, complete with experimental methodologies, quantitative data, and visual representations of metabolic pathways and experimental workflows.
Core Applications in Research
The primary application of this compound is as a metabolic tracer to elucidate the pathways of galactose metabolism. This is particularly important in studying:
-
The Leloir Pathway: The main catabolic route for galactose, converting it to glucose-1-phosphate.
-
Glycoconjugate Biosynthesis: The incorporation of galactose into glycoproteins and glycolipids.
-
Alternative Metabolic Fates: The conversion of galactose to galactitol and galactonate, which can be significant in certain disease states.
-
Metabolic Flux Analysis (MFA): Quantifying the rate of metabolic reactions within a biological system.
By replacing natural abundance D-galactose with its 13C-labeled counterpart, researchers can precisely follow the journey of the carbon atoms through various metabolic transformations.
Experimental Protocols
Metabolic Flux Analysis using this compound and Mass Spectrometry
This protocol outlines a general workflow for a stable isotope tracer experiment using this compound with analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
a. Cell Culture and Labeling:
-
Culture mammalian cells (e.g., hepatocytes, cancer cell lines) in standard growth medium to the desired confluence.
-
Replace the standard medium with a medium containing a known concentration of this compound (e.g., uniformly labeled, [U-13C6]D-galactose, or specifically labeled, [1-13C]D-galactose). The concentration and labeling pattern will depend on the specific research question.
-
Incubate the cells for a predetermined time course (e.g., 0, 2, 4, 8, 24 hours) to allow for the uptake and metabolism of the labeled galactose.
b. Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism by adding a cold solvent, typically 80% methanol, and scraping the cells.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Lyse the cells by sonication or freeze-thaw cycles.
-
Centrifuge the lysate at high speed to pellet cellular debris.
-
Collect the supernatant containing the polar metabolites.
c. Sample Derivatization (for GC-MS):
-
Dry the metabolite extract under a stream of nitrogen gas.
-
Derivatize the dried metabolites to make them volatile for GC-MS analysis. A common method is methoximation followed by silylation.
d. Mass Spectrometry Analysis:
-
Analyze the samples using GC-MS or LC-MS.
-
For GC-MS, monitor the mass isotopologue distributions of key metabolites (e.g., galactose-1-phosphate, UDP-galactose, lactate, amino acids).
-
For LC-MS, direct infusion or chromatographic separation can be used to analyze the labeled metabolites.
e. Data Analysis:
-
Correct the raw mass spectrometry data for the natural abundance of 13C.
-
Calculate the fractional labeling of each metabolite at each time point.
-
Use metabolic flux analysis software (e.g., INCA, Metran) to fit the labeling data to a metabolic network model and estimate intracellular fluxes.
NMR Spectroscopic Analysis of this compound Metabolism
NMR spectroscopy offers the advantage of providing positional information about the 13C label within metabolites.
a. Cell Culture and Labeling:
-
Follow a similar cell culture and labeling procedure as described for MS-based analysis. Higher cell numbers may be required to achieve sufficient signal for NMR.
b. Metabolite Extraction:
-
Extract metabolites using a method suitable for NMR, such as a perchloric acid extraction followed by neutralization.
c. NMR Spectroscopy:
-
Dissolve the dried metabolite extract in a suitable deuterated solvent (e.g., D2O).
-
Acquire 1D and 2D 13C NMR spectra. 1H-13C HSQC is a particularly powerful technique for identifying and quantifying labeled metabolites.
d. Data Analysis:
-
Identify labeled metabolites based on their chemical shifts and 13C-13C or 1H-13C coupling patterns.
-
Quantify the concentration and isotopic enrichment of metabolites by integrating the corresponding peaks in the NMR spectra.[1]
Quantitative Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from a this compound tracer experiment in a cancer cell line.
Table 1: Fractional Enrichment of Key Metabolites after Incubation with [U-13C6]D-Galactose
| Metabolite | 2 hours | 8 hours | 24 hours |
| Intracellular Galactose | 0.95 ± 0.02 | 0.98 ± 0.01 | 0.99 ± 0.01 |
| Galactose-1-Phosphate | 0.88 ± 0.04 | 0.95 ± 0.02 | 0.97 ± 0.01 |
| UDP-Galactose | 0.75 ± 0.05 | 0.89 ± 0.03 | 0.94 ± 0.02 |
| UDP-Glucose | 0.68 ± 0.06 | 0.85 ± 0.04 | 0.91 ± 0.03 |
| Lactate | 0.15 ± 0.03 | 0.35 ± 0.05 | 0.55 ± 0.06 |
Table 2: Estimated Metabolic Fluxes (normalized to galactose uptake rate of 100)
| Reaction | Flux Value |
| Galactokinase | 98.2 ± 3.5 |
| GALT | 95.7 ± 4.1 |
| GALE (UDP-Gal -> UDP-Glc) | 88.3 ± 5.2 |
| Glycolysis (from Glucose-6-P) | 75.1 ± 6.8 |
| Pentose Phosphate Pathway | 12.6 ± 2.1 |
| Galactitol Synthesis | 1.5 ± 0.3 |
Visualization of Pathways and Workflows
Metabolic Pathway: The Leloir Pathway
The following diagram illustrates the central pathway for galactose metabolism, which can be traced using this compound.
Experimental Workflow: 13C-MFA using this compound
This diagram outlines the key steps in a metabolic flux analysis experiment using this compound.
Logical Relationship: Application in Drug Development
This diagram illustrates how this compound can be utilized in the drug development process to assess the metabolic effects of a new compound.
Conclusion
This compound is an indispensable tool for researchers investigating galactose metabolism. Its application in stable isotope tracing studies, coupled with powerful analytical techniques, allows for a detailed and quantitative understanding of metabolic pathways in both healthy and diseased states. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for designing and interpreting experiments that leverage the unique capabilities of this compound to advance our knowledge in cellular metabolism and drug development.
References
Understanding the Basics: What is D-Galactose-¹³C₅?
An In-depth Technical Guide to the Certificate of Analysis for D-Galactose-¹³C₅
For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for an isotopically labeled compound like D-Galactose-¹³C₅ is a critical document. It provides a comprehensive summary of the identity, purity, and quality of the material, ensuring its suitability for experimental use. This guide will delve into the core components of a typical CoA for D-Galactose-¹³C₅, explaining the significance of each data point and the methodologies used to obtain them.
D-Galactose-¹³C₅ is a stable isotope-labeled form of D-galactose where five of the six carbon atoms are the heavy isotope ¹³C. The specific positions of the ¹³C labels are crucial and should be specified in the CoA. This labeling is instrumental in metabolic research, flux analysis, and as an internal standard in mass spectrometry-based quantification, allowing researchers to trace the fate of galactose in biological systems.[1][2]
Key Data on a Certificate of Analysis
A typical CoA for D-Galactose-¹³C₅ will present several key quantitative metrics. These are summarized below.
Table 1: Summary of Typical Quantitative Data
| Parameter | Typical Specification | Significance |
| Chemical Purity | ≥98% | Indicates the percentage of the compound that is D-Galactose, irrespective of its isotopic composition. |
| Isotopic Purity | ≥99 atom % ¹³C | Represents the percentage of the labeled carbon atoms that are indeed ¹³C. |
| Isotopic Enrichment | Varies (e.g., M+5) | Describes the extent to which the molecule contains the heavy isotope. For D-Galactose-¹³C₅, the primary species would be five mass units heavier than unlabeled galactose. |
| Optical Rotation | Conforms to reference | Confirms the stereochemistry of the molecule (D-isomer). |
| Residual Solvents | Below specified limits | Ensures that solvents used during synthesis and purification do not interfere with experiments. |
| Water Content | ≤1.0% | Important for accurate weighing and concentration calculations. |
Note: The values presented are typical and may vary between different manufacturers and batches.
Experimental Protocols: The Science Behind the Data
The data presented in a CoA is generated through a series of rigorous analytical experiments. Understanding these methodologies is crucial for interpreting the results correctly.
Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the chemical purity of non-volatile compounds like sugars.[3][4][5]
-
Principle: The sample is dissolved in a suitable solvent and injected into a column packed with a stationary phase. A liquid mobile phase is pumped through the column, and the components of the sample separate based on their differential interactions with the stationary and mobile phases.
-
Typical Setup:
-
Column: An amino-bonded or a ligand-exchange column is commonly used for sugar analysis.[6]
-
Mobile Phase: A mixture of acetonitrile and water is often used for amino columns, while water alone can be used for ligand-exchange columns.[5][6]
-
Detection: A Refractive Index Detector (RID) is typically employed for sugar analysis as sugars lack a strong UV chromophore.[3][4]
-
-
Data Interpretation: The area of the peak corresponding to D-Galactose is compared to the total area of all peaks in the chromatogram to calculate the percentage purity.
Isotopic Purity and Enrichment Analysis by Mass Spectrometry (MS)
Mass spectrometry is the primary technique for determining the isotopic composition of a labeled compound.[7][8][9]
-
Principle: The molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The relative abundance of ions with different masses reveals the isotopic distribution.
-
Typical Setup:
-
Ionization Source: Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like galactose.[9][10]
-
Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is preferred for accurate mass determination and separation of isotopic peaks.
-
-
Data Interpretation: The mass spectrum will show a cluster of peaks corresponding to the different isotopologues of D-Galactose. For D-Galactose-¹³C₅, the most abundant peak will be at M+5 (where M is the mass of the unlabeled molecule). The relative intensities of the M, M+1, M+2, etc., peaks are used to calculate the isotopic enrichment.
Structural Confirmation and Isotopic Position by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure and can confirm the positions of the ¹³C labels.[7][11][12]
-
Principle: The sample is placed in a strong magnetic field and irradiated with radio waves. The nuclei of certain atoms (like ¹H and ¹³C) absorb and re-emit this radiation at specific frequencies, which are dependent on their chemical environment.
-
Key Experiments:
-
¹H NMR: Confirms the proton structure of the molecule.
-
¹³C NMR: Directly observes the carbon skeleton. In a ¹³C-labeled compound, the signals from the labeled carbons will be significantly enhanced.[13]
-
2D NMR (e.g., HSQC, HMBC): These experiments reveal correlations between different nuclei, allowing for unambiguous assignment of signals and confirmation of the labeling pattern.
-
-
Data Interpretation: The chemical shifts, coupling constants, and signal intensities in the NMR spectra are compared to reference spectra of unlabeled D-Galactose to confirm the structure and the specific sites of ¹³C incorporation.
Visualizing the Workflow and Structure
To better understand the processes and relationships involved, the following diagrams are provided.
Caption: Workflow for generating a Certificate of Analysis.
Caption: Tracing D-Galactose-¹³C₅ in the Leloir pathway.
Conclusion
The Certificate of Analysis for D-Galactose-¹³C₅ is more than just a document; it is a testament to the quality and reliability of a critical research tool. By understanding the data presented and the rigorous experimental protocols used to generate it, researchers can have full confidence in the integrity of their starting materials, leading to more robust and reproducible scientific outcomes. For any further clarification, it is always recommended to contact the manufacturer directly.
References
- 1. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. lcms.cz [lcms.cz]
- 5. spectralabsci.com [spectralabsci.com]
- 6. agilent.com [agilent.com]
- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Galactose Analysis Service - Creative Proteomics [creative-proteomics.com]
- 9. Ultra Fast and Sensitive Liquid Chromatography Tandem Mass Spectrometry Based Assay for Galactose-1-Phosphate Uridylyltransferase and Galactokinase Deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Including Classical Galactosaemia in the Expanded Newborn Screening Panel Using Tandem Mass Spectrometry for Galactose-1-Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. NMR-based Isotope Editing, Chemoselection and Isotopomer Distribution Analysis in Stable Isotope Resolved Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Navigating the Isotopic Maze: A Technical Guide to Natural Abundance Correction for 13C Labeled Compounds
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of metabolic research and drug development, 13C labeled compounds serve as powerful tools to trace the fate of molecules through complex biological systems. However, the ubiquitous presence of naturally occurring stable isotopes, particularly 13C, can obscure the true extent of label incorporation, leading to inaccurate interpretations. This technical guide provides an in-depth exploration of the principles and practices of natural abundance correction, equipping researchers with the knowledge to navigate this isotopic maze and obtain robust, reliable data from their 13C labeling experiments.
The Foundation: Understanding Natural Isotopic Abundance
Every element with multiple stable isotopes exists in nature as a mixture of these isotopic forms, each with a specific, relatively constant abundance. Carbon, the backbone of life, is predominantly composed of the 12C isotope, with a small but significant fraction (approximately 1.1%) existing as the heavier 13C isotope.[1][2] This inherent 13C content contributes to the mass spectrum of any carbon-containing molecule, creating a pattern of "mass isotopologues" – molecules that are chemically identical but differ in mass due to the number of heavy isotopes they contain.[3][4]
The following table summarizes the natural isotopic abundances of elements commonly found in biological molecules.
Table 1: Natural Abundance of Common Isotopes in Biological Systems [4][6][7][8]
| Element | Isotope | Atomic Mass (Da) | Natural Abundance (%) |
| Carbon | 12C | 12.000000 | 98.93 |
| 13C | 13.003355 | 1.07 | |
| Hydrogen | 1H | 1.007825 | 99.9885 |
| 2H (D) | 2.014102 | 0.0115 | |
| Nitrogen | 14N | 14.003074 | 99.632 |
| 15N | 15.000109 | 0.368 | |
| Oxygen | 16O | 15.994915 | 99.757 |
| 17O | 16.999132 | 0.038 | |
| 18O | 17.999160 | 0.205 | |
| Sulfur | 32S | 31.972071 | 94.93 |
| 33S | 32.971458 | 0.76 | |
| 34S | 33.967867 | 4.29 | |
| 36S | 35.967081 | 0.02 | |
| Phosphorus | 31P | 30.973762 | 100 |
The Correction Principle: A Mathematical Approach
Natural abundance correction is a mathematical process that deconvolutes the measured mass isotopologue distribution (MID) to distinguish between the 13C enrichment originating from the labeled tracer and that from natural abundance.[5] This is typically achieved using a matrix-based algorithm. The measured MID is represented as a vector, which is the product of a correction matrix and the true, tracer-derived MID vector.[5]
The correction matrix is constructed based on the elemental composition of the metabolite and the known natural abundances of all its constituent isotopes. By inverting this matrix, the true MID, reflecting only the incorporation of the 13C label from the experimental tracer, can be calculated. Several software packages, such as IsoCor, AccuCor2, and Corna, have been developed to automate these calculations.[9][10]
Figure 1. The core principle of the natural abundance correction process.
Experimental Design and Protocols
The success of a 13C labeling study hinges on a well-designed experiment and meticulous execution of protocols. This section outlines the key steps, from cell culture to mass spectrometry analysis.
Cell Culture and 13C Labeling
A typical workflow for a 13C labeling experiment is depicted below.
Figure 2. A generalized workflow for conducting a 13C labeling experiment.
Protocol for 13C Labeling of Adherent Mammalian Cells: [1][3]
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and reach the desired confluency. The number of cells required will depend on the cell type and the sensitivity of the mass spectrometer.
-
Media Exchange: One hour before introducing the labeled substrate, replace the standard culture medium with a fresh medium containing dialyzed fetal bovine serum to minimize the presence of unlabeled metabolites.
-
Label Introduction: Replace the medium with pre-warmed (37°C) labeling medium containing the 13C-labeled substrate (e.g., [U-13C6]-glucose) at the desired concentration. The incubation time will vary depending on the metabolic pathway of interest and the turnover rate of the target metabolites.
-
Metabolic Quenching: To halt all enzymatic activity and preserve the metabolic state of the cells, rapidly aspirate the labeling medium and add a chilled quenching solution (e.g., 80:20 methanol:water at -70°C).[3][11]
-
Cell Lysis and Metabolite Extraction:
-
Scrape the cells in the quenching solution and transfer the lysate to a microcentrifuge tube.
-
Vortex the lysate for 10 minutes, with intermittent cooling on ice.
-
Centrifuge at high speed (e.g., 6,000 x g) for 5 minutes at 4°C.
-
Collect the supernatant. Repeat the extraction on the cell pellet twice more and pool the supernatants.
-
-
Sample Preparation for Mass Spectrometry:
-
Dry the pooled supernatant under a stream of nitrogen gas.
-
Re-suspend the dried extract in an appropriate solvent for mass spectrometry analysis (e.g., MS-grade water or a solvent compatible with the chromatography column). The resuspension volume should be optimized based on cell number and instrument sensitivity.
-
Filter the sample to remove any particulate matter before analysis.
-
Isotopic Purity of Tracers
The isotopic purity of the 13C-labeled substrate is a critical parameter that must be considered. Commercially available tracers are not 100% pure and contain a small fraction of unlabeled molecules. This impurity must be accounted for in the correction algorithm for accurate results.
Table 2: Typical Isotopic Purity of Common 13C-Labeled Tracers [12][13][14]
| 13C-Labeled Compound | Isotopic Purity (atom % 13C) |
| D-Glucose (U-13C6) | ≥ 99% |
| L-Glutamine (U-13C5) | ≥ 99% |
| L-Glutamine (1,2-13C2) | ≥ 99% |
| Sodium Acetate (1,2-13C2) | ≥ 99% |
| Sodium Pyruvate (U-13C3) | ≥ 99% |
Mass Spectrometry Analysis
Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for analyzing 13C-labeled metabolites. The choice between them depends on the physicochemical properties of the metabolites of interest.
General GC-MS Protocol for 13C-Labeled Metabolites: [15][16][17]
-
Derivatization: Many polar metabolites are not volatile enough for GC analysis and require a derivatization step to increase their volatility. A common method is silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
GC Separation: The derivatized sample is injected into the GC, where metabolites are separated based on their boiling points and interactions with the stationary phase of the column.
-
MS Detection: As the separated metabolites elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization - EI) and fragmented. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z), generating a mass spectrum for each metabolite.
-
Data Acquisition: The mass spectrometer is set to scan a specific m/z range to detect the different isotopologues of the target metabolites.
General LC-MS/MS Protocol for 13C-Labeled Metabolites: [18][19][20]
-
LC Separation: The metabolite extract is injected into the LC system, where compounds are separated based on their polarity and affinity for the stationary and mobile phases.
-
MS Detection: The eluting metabolites are introduced into the mass spectrometer, typically using electrospray ionization (ESI). In a tandem mass spectrometer (MS/MS), a precursor ion (the intact metabolite) is selected, fragmented, and the resulting product ions are detected. This provides a high degree of specificity and sensitivity.
-
Data Acquisition: The instrument is programmed to monitor specific precursor-to-product ion transitions for each metabolite and its expected isotopologues.
Application in a Signaling Pathway Context
13C tracer analysis is invaluable for elucidating how signaling pathways impact metabolism. For instance, consider the investigation of the PI3K/Akt/mTOR pathway, a central regulator of cell growth and proliferation, which is known to influence glycolysis.
Figure 3. Using 13C-glucose to probe the effects of PI3K/Akt/mTOR signaling on glycolysis.
By treating cells with an inhibitor of this pathway and tracing the metabolism of [U-13C6]-glucose, researchers can quantify the changes in glucose uptake and flux through glycolysis. After performing natural abundance correction on the mass spectrometry data from key glycolytic intermediates like pyruvate and lactate, a decrease in the fraction of labeled molecules in the inhibitor-treated cells would provide strong evidence for the pathway's role in promoting glycolysis.
Conclusion
Natural abundance correction is an indispensable step in the analysis of data from 13C labeling experiments. By accurately accounting for the contribution of naturally occurring isotopes, researchers can obtain a clear and quantitative picture of metabolic fluxes and pathway dynamics. The methodologies and protocols outlined in this guide provide a robust framework for conducting and interpreting these powerful experiments, ultimately enabling deeper insights into the complex metabolic networks that underpin cellular function in both health and disease.
References
- 1. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [en.bio-protocol.org]
- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [bio-protocol.org]
- 4. Isotopes as a tool for reconstructing ancient environments – The Summons Lab • Geobiology and Astrobiology at MIT [summons.mit.edu]
- 5. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isotopic Abundances of the Elements | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 7. Natural abundance - Wikipedia [en.wikipedia.org]
- 8. chem.ualberta.ca [chem.ualberta.ca]
- 9. m.youtube.com [m.youtube.com]
- 10. sites.uclouvain.be [sites.uclouvain.be]
- 11. 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. D-Glucose (¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-1396-2 [isotope.com]
- 13. shoko-sc.co.jp [shoko-sc.co.jp]
- 14. ckisotopes.com [ckisotopes.com]
- 15. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 16. pubs.acs.org [pubs.acs.org]
- 17. shimadzu.com [shimadzu.com]
- 18. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
- 20. escholarship.org [escholarship.org]
Navigating Metabolic Pathways: A Technical Guide to D-Galactose-13C-5 and D-Galactose-13C-6 Applications
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of metabolic research and drug development, stable isotope-labeled compounds are indispensable tools for tracing the fate of molecules in biological systems. Among these, isotopologues of D-galactose, such as D-Galactose-13C-5 and D-Galactose-13C-6, offer unique windows into cellular metabolism. This technical guide provides an in-depth exploration of the applications of these powerful tracers, with a focus on how the specific position of the 13C label dictates their utility in elucidating metabolic pathways, diagnosing diseases, and aiding in the development of novel therapeutics.
While direct comparative studies between this compound and D-Galactose-13C-6 are not extensively documented, a comprehensive understanding of their distinct and potential applications can be derived from the established uses of other positionally labeled galactose molecules, particularly D-Galactose-1-13C and uniformly labeled D-Galactose-[U-13C6]. This guide will delve into the principles of their application, present quantitative data in structured formats, detail experimental protocols, and visualize the underlying biochemical pathways.
Core Applications: A Comparative Overview
The primary applications of 13C-labeled D-galactose are centered on two key methodologies: the 13C-Galactose Breath Test (GBT) for assessing liver function and 13C-Metabolic Flux Analysis (MFA) for quantifying intracellular metabolic rates. The choice of the labeled carbon position is critical for the specificity and information obtained from each technique.
| Application | Predominantly Used Isotopologue | Principle | Key Quantitative Outputs |
| Liver Function Assessment | D-Galactose-1-13C | Ingested [1-13C]galactose is metabolized by the liver, releasing 13CO2 which is measured in expired breath. The rate of 13CO2 appearance reflects hepatic metabolic capacity. | - Peak 13CO2 excretion rate- Time to peak 13CO2 excretion- Cumulative percentage of 13C dose recovered (cPDR) |
| Metabolic Flux Analysis | D-Galactose-[U-13C6] | Uniformly labeled galactose is introduced into a biological system, and the distribution of 13C atoms in downstream metabolites is measured by mass spectrometry or NMR. This labeling pattern is used to calculate the rates (fluxes) of metabolic pathways. | - Relative and absolute metabolic flux rates (e.g., through glycolysis, pentose phosphate pathway, TCA cycle)- Identification of active metabolic pathways |
| Investigating Specific Enzymatic Reactions (Theoretical) | This compound | The 13C label at the C5 position would allow for tracing the fate of this specific carbon atom through various metabolic transformations, potentially providing insights into the pentose phosphate pathway and nucleotide sugar metabolism. | - Labeling patterns in pentoses and related metabolites- Elucidation of specific enzyme kinetics |
D-Galactose-13C-6: A Tool for Unraveling Metabolic Networks
D-Galactose-[U-13C6], where all six carbon atoms are labeled with 13C, is a powerful tracer for metabolic flux analysis (MFA). By providing a fully labeled carbon backbone, it allows researchers to track the distribution of all carbon atoms as galactose is metabolized. This provides a detailed picture of the interconnectedness and activity of various metabolic pathways.
Key Applications of D-Galactose-13C-6:
-
Mapping Central Carbon Metabolism: Tracing the 13C labels from galactose through glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle to quantify the flux through these core pathways.
-
Studying Inborn Errors of Metabolism: Investigating the metabolic consequences of genetic disorders such as galactosemia, where the metabolism of galactose is impaired.
-
Drug Discovery and Development: Assessing the impact of drug candidates on cellular metabolism and identifying potential off-target effects.
-
Bioprocess Optimization: In biotechnology, understanding and engineering the metabolism of microorganisms for the enhanced production of desired compounds.
Experimental Workflow for 13C Metabolic Flux Analysis using D-Galactose-13C-6
Caption: Workflow for 13C Metabolic Flux Analysis.
Experimental Protocol: 13C Metabolic Flux Analysis with D-Galactose-[U-13C6]
-
Cell Culture: Cells of interest are cultured in a defined medium where the primary carbon source is replaced with D-Galactose-[U-13C6]. It is crucial to ensure the system reaches a metabolic and isotopic steady state.
-
Metabolite Extraction: Cells are rapidly quenched to halt metabolic activity, and intracellular metabolites are extracted using appropriate solvent systems (e.g., cold methanol/water).
-
Sample Analysis: The extracted metabolites are derivatized, if necessary, and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to determine the mass isotopomer distributions (MIDs) of key metabolites.
-
Data Analysis and Flux Calculation: The MIDs are corrected for the natural abundance of 13C. A metabolic network model of the organism is constructed, and computational software is used to estimate the intracellular metabolic fluxes that best reproduce the experimentally determined MIDs.
This compound: Theoretical Applications and Future Directions
While specific experimental applications of this compound are not well-documented in publicly available literature, its unique labeling position offers intriguing possibilities for targeted metabolic investigations. The fate of the C5 carbon of hexoses is of particular interest in several key pathways.
Potential Applications of this compound:
-
Probing the Pentose Phosphate Pathway (PPP): The C5 of glucose (and by extension, galactose after conversion) is incorporated into different positions of pentose phosphates depending on the activity of the oxidative and non-oxidative branches of the PPP. Tracing 13C at the C5 position could provide specific insights into the dynamics of this pathway, which is crucial for nucleotide synthesis and redox balance.
-
Investigating Nucleotide Sugar Metabolism: Galactose is a precursor for the synthesis of UDP-galactose, a key building block for glycoproteins and glycolipids. Tracing the 13C-5 label could help elucidate the synthesis and interconversion of nucleotide sugars.
-
Studying Glucuronic Acid Pathway: In some organisms, the C6 of galactose can be oxidized to form galacturonic acid. While the label is at C5, its proximity to the site of oxidation could potentially be used in NMR-based studies to probe the environment of this reaction.
Signaling Pathway: Leloir Pathway for Galactose Metabolism
Methodological & Application
Application Notes and Protocols for Cell Culture Labeling with D-Galactose-¹³C₅
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling with subsequent analysis by mass spectrometry or nuclear magnetic resonance spectroscopy has become a cornerstone of metabolic research.[1][2] D-Galactose, a C-4 epimer of glucose, is a critical monosaccharide involved in energy metabolism and the biosynthesis of glycoproteins and glycolipids. The use of D-Galactose labeled with carbon-13 at specific positions, such as D-Galactose-¹³C₅, provides a powerful tool to trace the metabolic fate of galactose and elucidate the dynamics of key cellular pathways.
These application notes provide a detailed overview and experimental protocols for the use of D-Galactose-¹³C₅ in cell culture for metabolic flux analysis and the study of glycosylation.
Principle of the Method
When cells are cultured in a medium where standard galactose is replaced with D-Galactose-¹³C₅, the labeled galactose is taken up by the cells and enters metabolic pathways. The ¹³C label is incorporated into various downstream metabolites. By analyzing the mass isotopologue distribution of these metabolites using mass spectrometry, it is possible to quantify the contribution of galactose to different pathways and biosynthetic processes.[1]
The C5 position of galactose is particularly informative for tracing its entry into the pentose phosphate pathway (PPP) and for understanding the rearrangements of the carbon skeleton in central carbon metabolism.
Applications
-
Metabolic Flux Analysis (MFA): Quantitatively determining the rates (fluxes) of metabolic reactions in central carbon metabolism, including the Leloir pathway, glycolysis, and the pentose phosphate pathway.[1][2][3]
-
Glycosylation Studies: Tracing the incorporation of galactose into the glycan moieties of glycoproteins and glycolipids, allowing for the study of glycosylation dynamics and the identification of alterations in disease states such as cancer.
-
Drug Discovery and Development: Assessing the effect of therapeutic compounds on galactose metabolism and glycosylation, which are often dysregulated in various diseases.
Experimental Protocols
Protocol 1: General Cell Culture Labeling with D-Galactose-¹³C₅
This protocol provides a general procedure for labeling adherent mammalian cells with D-Galactose-¹³C₅. Optimization may be required for different cell lines and experimental goals.
Materials and Reagents:
-
Mammalian cell line of interest (e.g., HEK293, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), dialyzed
-
Penicillin-Streptomycin solution
-
D-Galactose-¹³C₅
-
Galactose-free and Glucose-free cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
Cell culture plates or flasks
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells in culture plates or flasks at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours in complete culture medium.
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing galactose-free and glucose-free medium with dialyzed FBS, penicillin-streptomycin, and the desired concentration of D-Galactose-¹³C₅. A typical starting concentration is 10 mM. If the goal is to force oxidative phosphorylation, glucose can be omitted.[4][5][6][7]
-
Initiation of Labeling:
-
Aspirate the complete culture medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the pre-warmed labeling medium to the cells.
-
-
Incubation: Incubate the cells in the labeling medium for a predetermined duration. To determine the optimal labeling time to reach isotopic steady state, a time-course experiment is recommended (e.g., harvesting at 0, 2, 6, 12, 24, and 48 hours).
-
Harvesting:
-
For Metabolite Analysis:
-
Aspirate the labeling medium.
-
Wash the cells rapidly with ice-cold PBS.
-
Quench metabolism by adding ice-cold 80% methanol.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge to pellet cell debris and collect the supernatant containing metabolites.
-
-
For Protein/Glycoprotein Analysis:
-
Aspirate the labeling medium.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Collect the protein lysate.
-
-
Protocol 2: Sample Preparation for Mass Spectrometry Analysis
Metabolite Extract Preparation:
-
Dry the metabolite-containing supernatant from Protocol 1 under a stream of nitrogen or using a vacuum concentrator.
-
The dried metabolites can be derivatized for Gas Chromatography-Mass Spectrometry (GC-MS) analysis or reconstituted in a suitable solvent for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Glycoprotein Analysis:
-
Protein Quantification: Determine the protein concentration of the lysate.
-
Protein Digestion:
-
Take a desired amount of protein (e.g., 50 µg).
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Digest the proteins into peptides using trypsin overnight at 37°C.
-
-
Glycan Release (Optional, for glycan profiling):
-
N-linked glycans can be released from the protein digest using PNGase F.
-
The released glycans can be purified and analyzed by LC-MS or MALDI-TOF MS.[8]
-
-
Glycopeptide Enrichment (Optional):
-
Enrich glycopeptides from the peptide mixture using techniques like hydrophilic interaction liquid chromatography (HILIC).[9]
-
-
Desalting: Desalt the peptide or glycopeptide samples using a C18 solid-phase extraction cartridge.
-
LC-MS/MS Analysis: Analyze the prepared samples by LC-MS/MS to determine the incorporation of ¹³C into metabolites or glycan structures.
Data Presentation
The following tables present hypothetical, yet representative, quantitative data from a D-Galactose-¹³C₅ labeling experiment in a cancer cell line.
Table 1: Isotopic Enrichment of Key Metabolites after 24 hours of Labeling with 10 mM D-Galactose-¹³C₅.
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |
| Galactose-1-phosphate | 5.2 | 3.1 | 5.8 | 10.3 | 25.6 | 48.9 | 1.1 |
| UDP-Galactose | 6.1 | 4.5 | 7.2 | 12.8 | 28.1 | 40.3 | 1.0 |
| Glucose-6-phosphate | 15.3 | 8.9 | 10.1 | 15.4 | 20.7 | 28.5 | 1.1 |
| Fructose-6-phosphate | 18.9 | 10.2 | 11.5 | 16.8 | 19.3 | 22.3 | 1.0 |
| Ribose-5-phosphate | 35.7 | 15.8 | 12.4 | 18.5 | 16.9 | 0.7 | N/A |
| Lactate | 45.2 | 25.1 | 18.9 | 10.8 | N/A | N/A | N/A |
Note: M+n represents the fraction of the metabolite pool containing 'n' ¹³C atoms. The bolded values indicate the most abundant labeled species.
Table 2: ¹³C Labeling of Monosaccharides from Hydrolyzed Glycoproteins.
| Monosaccharide | Average ¹³C Atoms Incorporated | % Labeled Pool |
| Galactose | 4.85 | 95.2% |
| N-Acetylgalactosamine | 4.72 | 93.1% |
| Glucose | 2.15 | 42.3% |
| Mannose | 1.89 | 37.1% |
| N-Acetylglucosamine | 2.05 | 40.2% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for D-Galactose-¹³C₅ labeling in cell culture.
Metabolic Pathway of D-Galactose-¹³C₅
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Global changes to HepG2 cell metabolism in response to galactose treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. QUANTITATIVE CLINICAL GLYCOMICS STRATEGIES: A GUIDE FOR SELECTING THE BEST ANALYSIS APPROACH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. QUANTITATIVE MASS SPECTROMETRIC ANALYSIS OF GLYCOPROTEINS COMBINED WITH ENRICHMENT METHODS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for D-Galactose-¹³C₅ in the In Vitro Study of Galactosemia
Introduction
Galactosemia is an inherited metabolic disorder characterized by the impaired function of enzymes essential for galactose metabolism. The most severe form, classic galactosemia, results from a deficiency in the galactose-1-phosphate uridylyltransferase (GALT) enzyme. This deficiency leads to the accumulation of toxic metabolites, including galactose-1-phosphate (Gal-1P) and galactitol. The use of stable isotope-labeled D-galactose, such as D-Galactose-¹³C₅, in in vitro models provides a powerful tool for researchers, scientists, and drug development professionals to investigate the pathophysiology of galactosemia, elucidate metabolic pathways, and evaluate potential therapeutic interventions. By tracing the fate of the ¹³C-labeled galactose, researchers can quantitatively assess enzyme activity, metabolite flux, and the efficacy of novel treatments.
These application notes provide detailed protocols for utilizing D-Galactose-¹³C₅ in cultured human cell lines, such as fibroblasts and lymphoblasts, derived from both healthy donors and galactosemia patients. The methodologies cover cell culture, stable isotope labeling, metabolite extraction, and analysis by Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
Key Applications
-
Metabolic Flux Analysis: Tracing the incorporation of ¹³C from D-Galactose-¹³C₅ into downstream metabolites of the Leloir pathway and alternative pathways to quantify metabolic flux and identify enzymatic bottlenecks.
-
Genotype-Phenotype Correlation: Comparing the metabolic profiles of cell lines with different GALT mutations to understand the relationship between genetic variants and biochemical phenotypes.[1]
-
Drug Discovery and Development: Evaluating the efficacy of potential therapeutic agents, such as small molecule chaperones or gene therapies, in restoring normal galactose metabolism in patient-derived cells.
-
Biomarker Identification: Identifying and quantifying novel biomarkers for disease severity and therapeutic response.
Data Presentation
The following tables summarize quantitative data from in vitro studies using ¹³C-labeled galactose in cell lines from healthy controls and galactosemia patients.
Table 1: Galactose Metabolite Profiling (GMP) in Fibroblasts. [2]
| Cell Type | Genotype | [U-¹³C]-Galactose (relative units) | [U-¹³C]-Gal-1-P (relative units) | [¹³C₆]-UDP-galactose (relative units) | Galactose Index (GI)¹ |
| Healthy Control | Wild-Type | Low | Low | High | Low |
| Variant Galactosemia | (e.g., S135L) | Intermediate | Intermediate | Intermediate | Intermediate |
| Classical Galactosemia | (e.g., Q188R) | High | High | Low | High |
¹Galactose Index (GI) is defined as the ratio of [U-¹³C]-Gal-1-P / [¹³C₆]-UDP-galactose.[2]
Table 2: Metabolite Levels in Lymphoblasts after Incubation with ¹³C-Galactose. [3]
| Cell Type | Genotype | ¹³C-Galactose-1-Phosphate (Gal-1P) Formation | ¹³C-UDP-galactose & ¹³C-UDP-glucose Formation | ¹³C-Galactitol Formation |
| Healthy Control | Wild-Type | Baseline | Normal | Not significantly different from galactosemic cells |
| Galactosemia | Q188R/Q188R | 2-3 times higher than normal | Reduced compared to normal | Not significantly different from normal cells |
| Galactosemia | S135L/S135L | 2-3 times higher than normal | Reduced compared to normal | Not significantly different from normal cells |
| Galactosemia | GALT deletion | 2-3 times higher than normal | Not detected | Not significantly different from normal cells |
Experimental Protocols
Protocol 1: Galactose Metabolite Profiling (GMP) in Human Fibroblasts using D-Galactose-¹³C₅ and Mass Spectrometry
This protocol details the procedure for culturing human fibroblasts, labeling with D-Galactose-¹³C₅, and preparing metabolites for analysis.
Materials:
-
Human fibroblast cell lines (from healthy controls and galactosemia patients)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
-
D-Galactose-¹³C₅ (or [U-¹³C]-galactose)
-
Ice-cold methanol
-
Ice-cold water
-
Ice-cold 0.9% saline solution
-
6-well cell culture plates
-
Sonicator bath
-
Microcentrifuge tubes
Procedure:
-
Cell Culture:
-
Culture human fibroblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Passage cells upon reaching 80-90% confluency.
-
Seed 50-100 µg of cell protein per well in 6-well plates and allow to adhere for 24 hours.[4]
-
-
Cell Starvation:
-
After 24 hours, remove the culture medium.
-
Wash the cells once with DPBS.
-
Add DPBS (without any additions) to each well and incubate for 16 hours for starvation.[4]
-
-
¹³C-Galactose Labeling:
-
Prepare a 1 mM solution of D-Galactose-¹³C₅ in the appropriate cell culture medium (e.g., serum-free RPMI medium with 10% dialyzed bovine serum).[5]
-
Remove the starvation medium (DPBS).
-
Add the 1 mM D-Galactose-¹³C₅ labeling medium to the cells.
-
Incubate for a defined period (e.g., 1, 2, 4, or 7 hours) at 37°C.[4]
-
-
Metabolite Extraction:
-
After incubation, place the 6-well plates on ice.
-
Aspirate the labeling medium.
-
Wash the cells three times with ice-cold 0.9% saline solution.[4]
-
Quench the metabolism by adding 0.5 mL of ice-cold methanol to each well.[4]
-
Add 0.5 mL of ice-cold water to each well.[4]
-
Place the 6-well plates in a sonicator bath for 15 minutes for cell lysis and extraction of metabolites.[4]
-
Transfer the cell homogenate to 2 mL microcentrifuge tubes.[4]
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the polar metabolites for analysis.
-
-
Sample Analysis:
-
Analyze the extracted metabolites using a suitable analytical platform, such as LC-MS/MS or GC-MS, to identify and quantify ¹³C-labeled galactose and its downstream metabolites.
-
Protocol 2: Analysis of ¹³C-Labeled Metabolites in Lymphoblasts by NMR Spectroscopy
This protocol outlines the incubation of lymphoblasts with ¹³C-galactose and subsequent analysis by NMR.
Materials:
-
Lymphoblast cell lines (from healthy controls and galactosemia patients)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Dialyzed bovine serum
-
L-glutamine
-
D-Galactose-¹³C₅ (e.g., 1-¹³C or 2-¹³C galactose)
-
T75 flasks
-
NMR tubes (e.g., 5mm diameter microcell)
Procedure:
-
Cell Culture:
-
Culture lymphoblasts in T75 flasks at 37°C in RPMI 1640 medium supplemented with 20% FBS and 2 mM L-glutamine.[5]
-
Culture for 2-3 weeks to obtain a sufficient cell number.
-
-
Cell Harvesting and Incubation:
-
Pool cells from multiple flasks (approximately 5 x 10⁸ cells or 10 mg of protein).[5]
-
Harvest the cells by centrifugation.
-
Rinse the cell pellet with medium lacking serum and glucose.[5]
-
Resuspend the cells in 20 mL of RPMI medium containing 10% dialyzed bovine serum and 1 mM of D-Galactose-¹³C₅.[5]
-
Incubate for 2.5 or 5 hours at 37°C.[5]
-
-
Metabolite Extraction for NMR:
-
After incubation, harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold saline.
-
Extract polar metabolites using a suitable method, such as a methanol-chloroform-water extraction.
-
Lyophilize the polar extract.
-
-
NMR Sample Preparation and Analysis:
-
Reconstitute the dried metabolite extract in a suitable deuterated solvent (e.g., D₂O).
-
Transfer the sample to an NMR tube.
-
Acquire ¹³C NMR spectra on a high-field NMR spectrometer.
-
Identify and quantify ¹³C-labeled metabolites based on their chemical shifts and signal intensities.[5]
-
Visualizations
Leloir Pathway and Alternate Metabolic Routes
Caption: Metabolic fate of D-Galactose-¹³C₅ in the Leloir and alternate pathways.
Experimental Workflow for ¹³C-Galactose Metabolic Tracing
Caption: Workflow for in vitro D-Galactose-¹³C₅ metabolic tracing experiments.
References
Quantifying Liver Function with the D-Galactose-¹³C Breath Test: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The D-Galactose-¹³C Breath Test is a non-invasive diagnostic tool for the quantitative assessment of functional liver capacity. This dynamic test measures the liver's ability to metabolize galactose, providing valuable insights for researchers and clinicians in the field of hepatology and drug development. By tracking the exhalation of ¹³CO₂ following the administration of ¹³C-labeled galactose, it is possible to evaluate the cytosolic liver function, as the metabolism of galactose primarily occurs in the hepatocytes.[1][2]
This methodology has shown significant utility in distinguishing between healthy individuals and patients with liver cirrhosis, and even in stratifying the severity of the disease.[3][4] The test's accuracy is correlated with the degree of liver fibrosis, making it a valuable tool for monitoring disease progression and the efficacy of therapeutic interventions.[5]
Principle of the Test
The test is based on the hepatic metabolism of galactose. After administration, D-Galactose-¹³C is absorbed and transported to the liver, where it enters the Leloir pathway for conversion to glucose. A key step in this pathway is the phosphorylation of galactose to galactose-1-phosphate, a reaction catalyzed by the enzyme galactokinase.[6][7][8] Subsequent enzymatic reactions lead to the production of glucose-1-phosphate, which can then enter glycolysis and the Krebs cycle, ultimately releasing the ¹³C label as ¹³CO₂ in the breath. The rate of ¹³CO₂ exhalation is directly proportional to the liver's capacity to metabolize galactose, thus reflecting functional liver mass.[1]
Applications in Research and Drug Development
-
Non-invasive assessment of liver function: Provides a quantitative measure of the liver's metabolic capacity.
-
Staging of liver disease: Can help differentiate between healthy subjects and those with varying degrees of liver fibrosis and cirrhosis.[3][4][5]
-
Monitoring disease progression: Allows for the longitudinal tracking of liver function in chronic liver diseases.
-
Evaluating therapeutic efficacy: Can be used to assess the impact of novel drugs and therapies on liver function.
-
Preclinical and clinical trials: Serves as a valuable biomarker for liver health in drug development programs.
Experimental Protocols
Two primary methods of administration for the D-Galactose-¹³C Breath Test are utilized: oral and intravenous. The choice of administration route can influence the kinetics of galactose absorption and metabolism.
Patient Preparation (for both oral and intravenous administration)
To ensure accurate and reproducible results, the following patient preparation steps are crucial:
-
Fasting: Patients should fast for a minimum of 2 hours, with some protocols recommending an overnight fast of 12 hours.[9][10] Only water is permitted during the fasting period.
-
Dietary Restrictions: For 24-48 hours prior to the test, patients should avoid foods rich in ¹³C (e.g., corn-based products) and adhere to a galactose-restricted diet to ensure a stable baseline of ¹³C abundance in exhaled CO₂.[9]
-
Avoidance of Certain Activities: Patients should refrain from smoking and vigorous physical exercise on the morning of the test.[10]
Oral Administration Protocol
-
Baseline Breath Sample: Collect two baseline breath samples from the patient before administering the galactose solution.[9] The patient should take a deep breath, hold it for 3 seconds, and exhale into a collection tube.[9]
-
Substrate Administration: Administer a solution of D-Galactose-¹³C dissolved in water. The dosage can vary, with studies using a fixed dose of 100 mg of ¹³C-galactose with 25 g/m² of unlabeled galactose as a carrier.[3] Another protocol uses a 7 mg/kg oral dose of 1-¹³C labeled galactose.[9]
-
Breath Sample Collection: Collect breath samples at regular intervals. Common time points include every 30 minutes for up to 4 hours.[3][10] Some protocols specify collection at 60, 90, and 120 minutes post-ingestion.[9]
-
Sample Analysis: Analyze the collected breath samples for ¹³CO₂ enrichment using an appropriate analytical method, such as isotope ratio mass spectrometry.
Intravenous Administration Protocol
-
Baseline Breath Sample: Collect baseline breath samples as described in the oral protocol.
-
Substrate Administration: Administer D-Galactose-¹³C intravenously. A common dosage used in rat models is 100 mg/kg.[11][12]
-
Breath Sample Collection: Collect breath samples at specified time points. For instance, samples can be collected every 5 minutes for the first 30 minutes, and then at 45 and 60 minutes.[11]
-
Sample Analysis: Analyze the ¹³CO₂ content in the collected breath samples.
Data Presentation
The results of the D-Galactose-¹³C Breath Test are typically expressed as the cumulative percentage of the administered ¹³C dose recovered as ¹³CO₂ over a specific time period (CUMPCD).[9] This value provides a quantitative measure of the liver's galactose metabolism.
Table 1: Quantitative Data from Oral ¹³C-Galactose Breath Test in Humans
| Parameter | Healthy Controls | Compensated Cirrhosis Patients | Decompensated Cirrhosis Patients | Reference |
| Dose | 100 mg ¹³C-galactose + 25 g/m² unlabeled galactose | 100 mg ¹³C-galactose + 25 g/m² unlabeled galactose | 100 mg ¹³C-galactose + 25 g/m² unlabeled galactose | [3] |
| Test Duration | 2 hours | 2 hours | 2 hours | [3] |
| Sensitivity | - | 93% | 93% | [3] |
| Specificity | - | 87% | 87% | [3] |
| ¹³C-GBT %dose/h at 120 min | 4.51 ± 0.18 | 2.97 ± 0.14 | - | [5] |
Table 2: Quantitative Data from Intravenous ¹³C-Galactose Breath Test in a Rat Model of Hepatectomy
| Parameter | Control Group (Simple Laparotomy) | 30% Hepatectomy | 70% Hepatectomy | 90% Hepatectomy | Reference |
| Dose | 100 mg/kg [1-¹³C]galactose | 100 mg/kg [1-¹³C]galactose | 100 mg/kg [1-¹³C]galactose | 100 mg/kg [1-¹³C]galactose | [11][12] |
| Correlation Coefficient (SP(25) vs. LW/BW) | - | - | - | 0.923 (p < 0.0001) | [11][12] |
| Correlation Coefficient (S(30) vs. LW/BW) | - | - | - | 0.889 (p < 0.0001) | [11] |
SP(25) refers to the single point ¹³CO₂ level at 25 minutes. S(30) refers to the total ¹³CO₂ output over 30 minutes. LW/BW refers to the liver weight to body weight ratio.
Visualizations
Metabolic Pathway of D-Galactose-¹³C
Caption: Metabolic fate of D-Galactose-¹³C in the liver.
Experimental Workflow of the D-Galactose-¹³C Breath Test
Caption: Workflow of the D-Galactose-¹³C Breath Test.
References
- 1. 13C-breath tests in hepatology (cytosolic liver function) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 13C Methacetin Breath Test for Assessment of Microsomal Liver Function: Methodology and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The utility of the 13C-galactose breath test as a measure of liver function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 13C-galactose breath test and 13C-aminopyrine breath test for the study of liver function in chronic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [13C]-Galactose breath test: correlation with liver fibrosis in chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. microbenotes.com [microbenotes.com]
- 7. Galactose Metabolism - USMLE Strike | 100% Best Guide [usmlestrike.com]
- 8. Hepatic uptake and metabolism of galactose can be quantified in vivo by 2-[18F]fluoro-2-deoxygalactose positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The 1‐13C galactose breath test in GALT deficient patients distinguishes NBS detected variant patients but does not predict outcome in classical phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Test preparation | Gastrolab [gastrolab.com.au]
- 11. [1-(13)C]Galactose breath test for quantitative measurement of liver function in a short period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [1-(13)C] breath test of galactose and fructose for quantitative liver function - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Tracing Galactose Metabolism with 13C-5-D-Galactose using Quantitative NMR Spectroscopy
Introduction
D-Galactose is a critical monosaccharide in cellular metabolism, serving as a key substrate for energy production and the biosynthesis of macromolecules. Understanding the flux through galactose metabolic pathways is vital for researchers in fields ranging from metabolic disorders to drug development. The use of stable isotope tracers, such as D-Galactose labeled with Carbon-13 at the C-5 position (D-Galactose-13C-5), coupled with Nuclear Magnetic Resonance (NMR) spectroscopy, offers a powerful and quantitative method to track the fate of galactose in biological systems. This non-invasive technique allows for the direct observation and quantification of downstream metabolites, providing precise insights into metabolic pathway activity. 13C NMR is particularly advantageous due to its large spectral window, which minimizes signal overlap, and the ability to directly probe the carbon backbone of metabolites.[1][2]
Target Audience
This document is intended for researchers, scientists, and drug development professionals engaged in metabolic studies, particularly those utilizing stable isotope tracing to investigate carbohydrate metabolism.
Metabolic Fate of D-Galactose: The Leloir Pathway
The primary route for galactose metabolism is the Leloir pathway, which converts galactose into glucose-1-phosphate.[3][4] This product can then enter glycolysis for energy production or be converted to UDP-glucose for use in glycosylation reactions.[5] The pathway involves a series of enzymatic steps, beginning with the phosphorylation of α-D-galactose.[4] By using this compound, researchers can trace the 13C label as it is incorporated into these downstream metabolites.
Experimental and Analytical Workflow
A typical metabolomics experiment using this compound involves several key stages, from sample preparation to data analysis. The workflow is designed to ensure reproducible and accurate quantification of labeled metabolites.
Detailed Experimental Protocols
1. Cell Culture and Isotope Labeling
This protocol is a general guideline and should be optimized for the specific cell line and experimental conditions.
-
Cell Seeding: Plate cells (e.g., ~200,000 cells/well in a 6-well plate) and allow them to adhere and grow overnight.[6]
-
Media Preparation: Prepare culture medium containing this compound as the tracer. The standard glucose should be replaced with the labeled galactose at a similar concentration. Use of dialyzed fetal bovine serum (FBS) is recommended to minimize background levels of unlabeled sugars.[6]
-
Labeling: Remove the overnight culture medium, wash the cells once with phosphate-buffered saline (PBS), and add the prepared labeling medium.
-
Incubation: Incubate the cells for a predetermined duration. The time required to reach an isotopic steady state varies by pathway; glycolysis intermediates are often labeled within minutes, while other pathways may take hours.[6]
2. Metabolite Extraction Protocol
This protocol is adapted for the extraction of polar metabolites from adherent cells.
-
Metabolism Quenching: Aspirate the labeling medium. Immediately wash the cells with ice-cold PBS to remove any remaining extracellular label.
-
Extraction: Add 1 mL of an ice-cold extraction solvent mixture (e.g., Methanol:Water, 80:20 v/v) to each well.[6] Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Phase Separation (Optional but Recommended): For a more complete extraction, a chloroform-methanol-water method can be used. After adding the initial solvent, add chloroform and water to achieve a final ratio of 1:1:1 (Chloroform:Methanol:Water), vortex thoroughly, and centrifuge to separate the polar (upper aqueous layer), non-polar (lower organic layer), and protein/debris (interphase) layers.[7]
-
Collection: Carefully collect the upper aqueous phase, which contains the polar metabolites (including galactose and its derivatives), into a new tube.
-
Drying: Dry the collected polar extract completely using a vacuum concentrator (speed-vac) or by lyophilization. Store dried extracts at -80°C until NMR analysis.[6]
3. NMR Sample Preparation and Data Acquisition
-
Sample Reconstitution: Reconstitute the dried metabolite extract in a suitable volume (e.g., 500-600 µL) of NMR buffer. The buffer should be D₂O-based and contain a known concentration of an internal standard for chemical shift referencing and quantification (e.g., DSS or TSP).
-
NMR Tube: Transfer the reconstituted sample into a 5 mm NMR tube. Ensure the sample is free of any particulate matter.
-
Data Acquisition:
-
Instrument: Perform analysis on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.[1]
-
1D ¹³C NMR: Acquire a one-dimensional ¹³C spectrum with proton decoupling. This provides clear, singlet peaks for each unique carbon, which is ideal for resolving complex mixtures.[1] Key parameters to consider include:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgdc30 or similar).
-
Relaxation Delay (D1): A delay of 2-5 seconds is often sufficient to allow for adequate relaxation, especially when using a 30-degree pulse angle.[8]
-
Acquisition Time (AQ): Typically 1-2 seconds.[8]
-
Number of Scans (NS): This will depend on the sample concentration. For labeled samples, fewer scans are needed than for natural abundance studies. Start with 128 or 256 scans and increase as needed for a good signal-to-noise ratio.[8]
-
-
2D ¹H-¹³C HSQC (Optional): A Heteronuclear Single Quantum Coherence (HSQC) experiment can be run to correlate directly bonded protons and carbons. This is extremely useful for confirming metabolite identities by providing two-dimensional chemical shift information.[7]
-
Quantitative Data and Analysis
The chemical shifts of D-Galactose exist in equilibrium between its α and β anomeric forms. The introduction of a ¹³C label at the C-5 position does not significantly alter the chemical shifts of the other carbons but results in a dramatically enhanced signal for C-5.
Table 1: Representative ¹³C Chemical Shifts of D-Galactose in D₂O
| Carbon Atom | α-pyranose (ppm) | β-pyranose (ppm) |
| C1 | 93.6 | 97.9 |
| C2 | 69.8 | 73.4 |
| C3 | 70.7 | 74.3 |
| C4 | 70.8 | 70.2 |
| C5 | 72.0 | 76.6 |
| C6 | 62.7 | 62.5 |
(Note: Data compiled from publicly available databases and literature for unlabeled D-Galactose.[9][10][11] The ¹³C-5 label will result in a highly intensified signal at the C5 chemical shift.)
Data Analysis Workflow
The analysis of the acquired NMR data follows a structured process to ensure accurate identification and quantification of metabolites.
The degree of ¹³C enrichment in a specific metabolite is determined by comparing the integral of the labeled peak to the integral of the known-concentration internal standard. This allows for the calculation of absolute concentrations of metabolites derived from the this compound tracer, providing a quantitative measure of metabolic flux.
References
- 1. 13C NMR Metabolomics: Applications at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical Guidelines to 13C-based NMR Metabolomics | NIST [nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. systems.crump.ucla.edu [systems.crump.ucla.edu]
- 7. researchgate.net [researchgate.net]
- 8. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 9. omicronbio.com [omicronbio.com]
- 10. bmse000013 D-(+)-Galactose at BMRB [bmrb.io]
- 11. D-(+)-GALACTOSE(10257-28-0) 13C NMR spectrum [chemicalbook.com]
Application Note: A Robust LC-MS/MS Method for the Quantification of D-Galactose-¹³C₅ in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of D-Galactose-¹³C₅ in human plasma. This stable isotope-labeled galactose is a critical tracer for in vivo metabolic studies. The described protocol employs a straightforward protein precipitation step for sample preparation, followed by chromatographic separation using Hydrophilic Interaction Liquid Chromatography (HILIC). Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method provides the necessary accuracy, precision, and robustness for pharmacokinetic and metabolic research applications.
Introduction
D-Galactose plays a crucial role in various biological processes and its metabolism is of significant interest in understanding diseases such as galactosemia.[1][2] Stable isotope-labeled tracers, such as D-Galactose-¹³C₅, are invaluable tools for elucidating metabolic pathways and quantifying substrate flux in vivo.[3][4] LC-MS/MS offers high sensitivity and selectivity, making it the preferred platform for the analysis of small molecules in complex biological matrices like plasma.[5]
This protocol addresses the challenges of analyzing hydrophilic molecules like galactose by utilizing HILIC for effective chromatographic retention and separation from endogenous isomers.[6][7][8] The use of a stable isotope-labeled internal standard (D-Galactose-¹³C₆) ensures high accuracy and precision by correcting for matrix effects and variability during sample processing.[9]
Experimental Protocols
Materials and Reagents
-
Analytes: D-Galactose-¹³C₅
-
Internal Standard (IS): D-Galactose-¹³C₆
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Reagents: Ammonium formate (≥99.0%).
-
Biological Matrix: Human plasma (K₂EDTA).
Sample Preparation Protocol
A protein precipitation method is employed for the extraction of D-Galactose-¹³C₅ from plasma samples.[10][11][12]
-
Thaw plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.
-
Add 25 µL of the internal standard working solution (D-Galactose-¹³C₆ in 50% methanol).
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.[13][14]
-
Vortex the mixture for 30 seconds.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Method Protocol
Liquid Chromatography (LC) Conditions:
-
LC System: UPLC/UHPLC system
-
Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent HILIC column.[6]
-
Mobile Phase A: 10 mM Ammonium Formate in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
LC Gradient:
Time (min) %A %B 0.0 15 85 5.0 50 50 5.1 15 85 | 7.0 | 15 | 85 |
Mass Spectrometry (MS) Conditions:
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Ion Source Temp: 500°C
-
Capillary Voltage: 3.0 kV
-
MRM Transitions: The following transitions are proposed as a starting point and should be optimized for the specific instrument used.[15][16]
Compound Precursor Ion (m/z) Product Ion (m/z) Dwell (ms) CE (eV) D-Galactose-¹³C₅ 184.1 89.0 100 -15 | D-Galactose-¹³C₆ (IS) | 185.1 | 92.0 | 100 | -15 |
Data Presentation
Quantitative Data Summary
The method should be validated according to regulatory guidelines (e.g., FDA, EMA).[17] The table below summarizes the typical acceptance criteria for a bioanalytical method validation.[18][19][20][21]
| Parameter | Specification |
| Calibration Curve | |
| Range | Example: 10 - 5000 ng/mL |
| Regression | Linear, weighted (1/x²) |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Accuracy & Precision | |
| LLOQ | Within ±20% of nominal value |
| LQC, MQC, HQC | Within ±15% of nominal value |
| Precision (CV%) | ≤ 15% (≤ 20% for LLOQ) |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS. |
| Matrix Effect | CV% of IS-normalized matrix factor should be ≤ 15%. |
| Recovery | Consistent and reproducible. |
| Stability | |
| Bench-top, Freeze-thaw, Autosampler | Within ±15% of nominal concentration. |
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from plasma sample collection to final data quantification.
Caption: Workflow for D-Galactose-¹³C₅ quantification in plasma.
References
- 1. Ultra Fast and Sensitive Liquid Chromatography Tandem Mass Spectrometry Based Assay for Galactose-1-Phosphate Uridylyltransferase and Galactokinase Deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Quantitation of plasma 13C-galactose and 13C-glucose during exercise by liquid chromatography/isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous Quantitation of Mannose, Glucose, Fructose, and Galactose by LC-MS/MS - Alturas Analytics, Inc. [alturasanalytics.com]
- 6. Development and Optimisation of HILIC-LC-MS Method for Determination of Carbohydrates in Fermentation Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of Isomeric Glycan Structures by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. nebiolab.com [nebiolab.com]
- 10. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. a protein precipitation extraction method: Research protocol with step-by-step guide and materials - Peeref [peeref.com]
- 14. researchgate.net [researchgate.net]
- 15. Liquid Chromatography Tandem Mass Spectrometry Quantification of 13C-Labeling in Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Carbohydrate - Wikipedia [en.wikipedia.org]
- 17. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 18. resolian.com [resolian.com]
- 19. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. japsonline.com [japsonline.com]
- 21. bioanalysisforum.jp [bioanalysisforum.jp]
Application Notes & Protocols for D-Galactose-¹³C Tracer Experiments
Introduction
Stable isotope tracers are powerful tools for elucidating metabolic pathways and quantifying flux rates in biological systems.[1][2] D-Galactose labeled with Carbon-13 (¹³C) is used to trace the metabolic fate of galactose, a key monosaccharide involved in energy metabolism and glycosylation. These experiments are crucial for understanding galactosemia, the role of galactose in cancer metabolism, and its conversion into glucose for energy.[3][4][5] This document provides detailed protocols and application notes for designing and conducting D-Galactose-¹³C tracer experiments for researchers in metabolic science and drug development.
Experimental Workflow and Key Pathways
A successful tracer experiment involves careful planning, precise execution, and robust data analysis. The general workflow encompasses experimental design, tracer administration, sample processing, analytical measurement, and data interpretation.
References
- 1. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Quantitation of plasma 13C-galactose and 13C-glucose during exercise by liquid chromatography/isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of concentration and (13)C enrichment of D-galactose in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Tracing the Pentose Phosphate Pathway using D-Galactose-¹³C-5
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing D-Galactose-¹³C-5 as a stable isotope tracer to investigate the metabolic flux through the Pentose Phosphate Pathway (PPP).
Introduction
The Pentose Phosphate Pathway (PPP) is a crucial metabolic pathway that operates in parallel with glycolysis. It is a primary source of NADPH, which is essential for reductive biosynthesis and antioxidant defense, and it produces precursors for nucleotide biosynthesis.[1] Dysregulation of the PPP has been implicated in various diseases, including cancer and metabolic disorders. Stable isotope tracing is a powerful technique to quantitatively assess the activity of metabolic pathways in living cells. By supplying ¹³C-labeled substrates and measuring the incorporation of ¹³C into downstream metabolites, researchers can elucidate the contributions of different pathways to cellular metabolism.[2][3][4][5]
D-Galactose, a C-4 epimer of glucose, enters glycolysis via the Leloir pathway, where it is converted to glucose-6-phosphate (G6P), a key entry point into the PPP. Using D-Galactose-¹³C-5 as a tracer offers a unique approach to probe the PPP, and the specific labeling pattern can provide valuable insights into the oxidative and non-oxidative branches of the pathway.
Metabolic Pathway Overview
D-Galactose enters cellular metabolism through the Leloir pathway, where it is ultimately converted to Glucose-6-phosphate (G6P). G6P can then enter either glycolysis or the Pentose Phosphate Pathway. The ¹³C label at the C-5 position of galactose will correspond to the C-5 position of G6P.
Once Glucose-6-phosphate-¹³C-5 enters the PPP, the ¹³C label is tracked through the oxidative and non-oxidative branches. In the oxidative phase, the C-1 carbon of G6P is lost as CO₂, and the remaining carbons are carried forward. The non-oxidative phase involves a series of carbon-shuffling reactions catalyzed by transketolase and transaldolase, which will redistribute the ¹³C-5 label among various sugar phosphates.
Experimental Protocols
A general workflow for a ¹³C metabolic flux analysis experiment is depicted below.
Cell Culture and Labeling
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Materials:
-
Cell culture medium (e.g., DMEM, RPMI-1640) lacking glucose and galactose.
-
Dialyzed Fetal Bovine Serum (dFBS) to minimize unlabeled hexoses.
-
D-Galactose-¹³C-5 (ensure high isotopic purity).
-
Unlabeled D-Galactose.
-
Phosphate Buffered Saline (PBS).
-
Cell culture plates (e.g., 6-well plates).
-
-
Procedure:
-
Seed cells in standard growth medium and allow them to reach the desired confluency (typically 60-80%).
-
On the day of the experiment, aspirate the standard growth medium and wash the cells twice with pre-warmed PBS.
-
Add the labeling medium to the cells. The labeling medium should be the base medium supplemented with dFBS and D-Galactose. A common starting concentration for galactose is 5-10 mM. To determine the relative pathway flux, a mixture of labeled and unlabeled galactose can be used (e.g., 50% D-Galactose-¹³C-5 and 50% unlabeled D-Galactose).
-
Incubate the cells in the labeling medium for a sufficient time to reach isotopic steady state. This time should be determined empirically for your system but often ranges from 6 to 24 hours. To verify steady state, you can perform a time-course experiment and measure the ¹³C enrichment of a key downstream metabolite at different time points.[5]
-
Metabolite Extraction
-
Materials:
-
Ice-cold PBS.
-
Methanol (LC-MS grade).
-
Water (LC-MS grade).
-
Chloroform (optional, for phase separation).
-
Cell scraper.
-
Centrifuge tubes.
-
-
Procedure:
-
Place the cell culture plates on ice to quench metabolic activity.
-
Aspirate the labeling medium and quickly wash the cells with ice-cold PBS.
-
Add a pre-chilled extraction solvent to the cells. A common choice is 80% methanol in water.
-
Scrape the cells and transfer the cell suspension to a pre-chilled centrifuge tube.
-
Vortex the samples and incubate at -80°C for at least 20 minutes to precipitate proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant containing the polar metabolites to a new tube.
-
Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac).
-
Store the dried extracts at -80°C until analysis.
-
Analytical Methods
a) Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for the analysis of polar metabolites.
-
Sample Preparation: Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 50% methanol in water) immediately before analysis.
-
Chromatography: Use a column suitable for polar metabolite separation, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a reversed-phase column with an ion-pairing agent.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode for the detection of phosphorylated intermediates. Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to accurately determine the mass isotopomer distributions.
-
Data Acquisition: Acquire data in full scan mode to capture all mass isotopomers of the metabolites of interest. Targeted MS/MS can be used for confirmation and quantification.
b) Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is well-suited for the analysis of sugars and organic acids after derivatization.
-
Derivatization: A two-step derivatization is commonly performed:
-
Oximation: React the dried extracts with methoxyamine hydrochloride in pyridine to protect carbonyl groups.
-
Silylation: React the oximated sample with a silylating agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) to increase volatility.
-
-
Chromatography: Use a standard non-polar GC column (e.g., DB-5ms).
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode.
-
Data Acquisition: Acquire data in both scan and selected ion monitoring (SIM) mode.
Data Presentation and Analysis
The primary data obtained from mass spectrometry is the mass isotopomer distribution (MID) for each metabolite of interest. The MID is the relative abundance of each isotopomer (M+0, M+1, M+2, etc.), where M is the monoisotopic mass of the unlabeled metabolite.
Table 1: Mass Isotopomer Distribution of Key PPP Metabolites
| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 |
| Ribose-5-phosphate | ||||||
| Sedoheptulose-7-phosphate | ||||||
| Erythrose-4-phosphate | ||||||
| Fructose-6-phosphate | ||||||
| Glyceraldehyde-3-phosphate |
This table should be populated with the experimentally determined fractional abundances of each mass isotopomer after correction for natural ¹³C abundance.
From the MIDs, the fractional contribution (FC) of galactose to the synthesis of each metabolite can be calculated. For a metabolite with 'n' carbon atoms, the FC is calculated as:
FC = (∑(i * Mi)) / n
where 'i' is the isotopomer number and 'Mi' is the fractional abundance of that isotopomer.
Table 2: Calculated Fractional Contribution of Galactose to PPP Intermediates
| Metabolite | Fractional Contribution (%) |
| Ribose-5-phosphate | |
| Sedoheptulose-7-phosphate | |
| Erythrose-4-phosphate | |
| Fructose-6-phosphate | |
| Glyceraldehyde-3-phosphate |
This table provides a quantitative measure of how much of each metabolite is derived from the supplied D-Galactose-¹³C-5.
By analyzing the specific patterns of ¹³C incorporation, the relative fluxes through the oxidative and non-oxidative branches of the PPP can be estimated using metabolic flux analysis software (e.g., INCA, Metran).
Table 3: Estimated Relative Fluxes through the Pentose Phosphate Pathway
| Flux Ratio | Control | Treatment 1 | Treatment 2 |
| PPP Flux / Glycolysis Flux | |||
| Oxidative PPP / Non-oxidative PPP |
This table allows for the comparison of PPP activity under different experimental conditions, such as in the presence of a drug.
References
- 1. mdpi.com [mdpi.com]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
Application Notes & Protocols: D-Galactose-¹³C₅ Labeling for Stable Isotope-Resolved Metabolomics (SIRM)
Audience: Researchers, scientists, and drug development professionals.
Introduction to D-Galactose-¹³C₅ SIRM
Stable Isotope-Resolved Metabolomics (SIRM) is a powerful technique used to trace the metabolic fate of molecules within a biological system.[1][2] By introducing a substrate labeled with a stable isotope, such as ¹³C, researchers can track the incorporation of these labeled atoms into downstream metabolites. This provides dynamic information about metabolic pathway activity, flux rates, and nutrient contributions that cannot be obtained from traditional metabolomics, which only provides a static snapshot of metabolite concentrations.[2][3]
D-Galactose, a C-4 epimer of glucose, is a key monosaccharide involved in energy metabolism and the biosynthesis of essential macromolecules like glycoproteins and glycolipids.[4][5] Utilizing D-Galactose labeled with Carbon-13 at five positions (D-Galactose-¹³C₅) as a tracer allows for the precise tracking of the galactose carbon backbone as it is metabolized through various cellular pathways. This approach is particularly valuable for investigating disorders of galactose metabolism, understanding the interplay between different hexoses, and assessing the metabolic impact of therapeutic agents.[6][7]
Applications in Research and Drug Development
The use of D-Galactose-¹³C₅ in SIRM studies offers unique insights across several research domains:
-
Investigating Inborn Errors of Metabolism: It is a critical tool for studying diseases like Galactosemia, which results from a deficiency in enzymes of the galactose metabolic pathway.[6][8] Tracer studies can quantify residual enzyme activity and assess the efficacy of dietary or therapeutic interventions by measuring the conversion of labeled galactose to glucose and CO₂.[6][8]
-
Energy Metabolism Studies: In fields like sports science and nutrition, ¹³C-galactose can be used to quantify its conversion to glucose and subsequent utilization as an energy source during physical exercise.[9][10]
-
Glycobiology and Cancer Research: Galactose is a fundamental component of cell surface glycans, which are often altered in cancer.[11] D-Galactose-¹³C₅ can trace how cancer cells utilize galactose for the synthesis of these glycans, potentially revealing metabolic vulnerabilities that can be targeted for drug development.[11]
-
Drug Delivery and Prodrug Design: D-galactose is used as a vector to target drugs to specific tissues, particularly the liver.[7] SIRM can be employed to track the uptake and metabolism of these galactose-conjugated prodrugs, providing crucial pharmacokinetic and pharmacodynamic data.
-
Neuroscience and Aging Research: D-galactose is a component of glycoproteins found in nerve tissue, also known as "brain sugar".[12] Furthermore, high doses of D-galactose are used to induce accelerated aging models in animals by promoting oxidative stress.[13][14] SIRM can elucidate the metabolic perturbations underlying these processes.
The Leloir Pathway: The Core of Galactose Metabolism
The primary route for galactose metabolism in humans is the Leloir pathway, which converts galactose into glucose-1-phosphate.[12][15] This pathway is essential for utilizing dietary galactose from lactose. Understanding this pathway is fundamental to interpreting D-Galactose-¹³C₅ tracer data, as it dictates the initial distribution of the ¹³C label.
The key steps are:
-
Phosphorylation: Galactokinase (GALK) phosphorylates α-D-galactose to galactose-1-phosphate (Gal-1-P).[5][12]
-
UDP-Transfer: Galactose-1-phosphate uridyltransferase (GALT) transfers a UMP group from UDP-glucose to Gal-1-P, forming UDP-galactose.[12][16]
-
Epimerization: UDP-galactose 4'-epimerase (GALE) interconverts UDP-galactose and UDP-glucose, which can then enter mainstream glucose metabolism.[12][15]
Experimental Workflow and Protocols
A typical SIRM experiment using D-Galactose-¹³C₅ involves several key stages, from experimental design to data analysis.
Protocol 1: Cell Culture Labeling
This protocol is adapted for adherent mammalian cells.
-
Cell Seeding: Plate cells in 6-well plates at a density that ensures they are in the exponential growth phase at the time of labeling (e.g., 200,000 cells/well). Incubate overnight.[17]
-
Media Preparation: Prepare culture medium that is free of unlabeled galactose and glucose. Supplement this medium with D-Galactose-¹³C₅ at the desired concentration (e.g., matching the physiological or standard glucose concentration) and dialyzed fetal bovine serum (dFBS) to avoid interference from unlabeled monosaccharides in standard FBS.[17]
-
Labeling Initiation: The next day, aspirate the old medium, wash cells once with pre-warmed phosphate-buffered saline (PBS). Add the pre-warmed ¹³C-labeling medium to the cells.[17]
-
Incubation: Incubate the cells for a predetermined time course. The duration depends on the pathways of interest; glycolysis intermediates may label in minutes, whereas complex lipids can take many hours.[17] Collect samples at various time points (e.g., 0, 1h, 4h, 12h, 24h) to capture the dynamics of label incorporation.
Protocol 2: Metabolite Extraction from Adherent Cells
-
Quenching: At the end of the incubation period, place the culture plate on ice. Quickly aspirate the labeling medium.
-
Washing: Wash the cells rapidly with 2 mL of ice-cold normal saline (0.9% NaCl) to remove extracellular metabolites.
-
Extraction: Add 1 mL of ice-cold 80% methanol (LC-MS grade) to each well.[17] Use a cell scraper to detach the cells into the methanol solution.
-
Collection: Transfer the cell suspension into a pre-chilled microcentrifuge tube.
-
Lysis & Precipitation: Vortex the tube vigorously for 30 seconds. Incubate at -80°C for at least 30 minutes to precipitate proteins.[17]
-
Centrifugation: Centrifuge at maximum speed (e.g., >14,000 x g) for 15 minutes at 4°C.[17]
-
Supernatant Transfer: Carefully transfer the supernatant, which contains the polar metabolites, to a new tube or glass vial. Avoid disturbing the protein pellet.
-
Drying: Dry the metabolite extract completely using a vacuum evaporator (e.g., SpeedVac).[17]
-
Storage: Store the dried extracts at -80°C until analysis.
Protocol 3: Sample Analysis by Mass Spectrometry
The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) depends on the target metabolites.
-
For GC-MS Analysis:
-
Derivatization: Dried extracts must be derivatized to make the polar metabolites volatile. A common method for sugars is to prepare aldononitrile pentaacetate derivatives.[18][19] This involves a two-step reaction, first with a hydroxylamine solution, followed by acetic anhydride.
-
Analysis: Analyze the derivatized sample on a GC-MS system. Use a column suitable for separating sugar isomers (e.g., a phenyl-methylsilicone capillary column).[18] Data is acquired in full scan mode to capture the mass spectra of all eluting compounds.
-
-
For LC-MS/IRMS Analysis:
-
Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent (e.g., 50:50 methanol:water).
-
Sample Cleanup (for plasma): For complex samples like plasma, an ultrafiltration step (e.g., using 30,000 MWCO filters) is recommended to remove proteins.[10] An internal standard (e.g., L-fucose) can be added for quantification.[9]
-
Chromatography: Separate metabolites using an appropriate LC method, such as HILIC for polar metabolites or reversed-phase for less polar compounds.
-
Analysis: Analyze using a high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF) to accurately measure the mass-to-charge ratio (m/z) and determine the mass isotopologue distribution (MID) of labeled metabolites.[20]
-
Protocol 4: Data Analysis
-
Peak Identification: Identify metabolites based on retention time and accurate mass, comparing them to authentic standards and databases.
-
Isotopologue Distribution (MID) Extraction: For each identified metabolite, extract the signal intensity for each of its isotopologues (M+0, M+1, M+2, etc.).[21] M+0 represents the unlabeled metabolite, while M+n represents the metabolite with 'n' ¹³C atoms incorporated.
-
Correction for Natural Abundance: The measured MIDs must be corrected for the natural abundance of ¹³C (~1.1%) and other heavy isotopes. This is crucial for accurate flux analysis and is typically done using established algorithms and software tools.[21]
-
Metabolic Modeling: The corrected MIDs can be used to calculate relative pathway fluxes or, in combination with uptake/secretion rates, to perform metabolic flux analysis (MFA) to obtain absolute flux values.
Quantitative Data Summary
The following tables summarize quantitative data from SIRM studies using ¹³C-galactose, primarily in the context of human health.
Table 1: D-Galactose Oxidation in Healthy vs. Galactosemic Children Data extracted from a study using an oral administration of 1-¹³C-galactose followed by a breath test to measure ¹³CO₂ exhalation.[8]
| Time Point | Cumulative % of ¹³C Recovered in Healthy Children (Mean) | Cumulative % of ¹³C Recovered in Galactosemic Children (Mean) |
| 30 min | ~0.4% | 0.03% |
| 120 min | 5.58% | 1.67% |
Table 2: Apparent Galactose Appearance Rate in Galactosemia Patients Data from studies using constant infusion of L-[¹³C]galactose to determine endogenous galactose production.[6][18]
| Subject Group | Number of Subjects | Galactose Appearance Rate (mg/kg/h) (Mean ± SD or Range) |
| Adult Galactosemia Patients | 3 | 0.53 - 1.05 |
| Adult Galactosemia Patients | 3 | 0.84 ± 0.24 |
Table 3: Plasma D-Galactose Concentrations in Various Human Cohorts Data from a stable-isotope dilution GC-MS method.[19]
| Subject Group | Number of Subjects (n) | Plasma D-Galactose (μmol/L) (Mean ± SD) |
| Healthy Adults | 16 | 0.12 ± 0.03 |
| Diabetic Patients | 15 | 0.11 ± 0.04 |
| Patients with Classic Galactosemia | 10 | 1.44 ± 0.54 |
| Heterozygous Parents (Galactosemia) | 5 | 0.17 ± 0.07 |
Considerations and Best Practices
-
Choice of Tracer: While uniformly labeled (U-¹³C₆) galactose is often informative, position-specific labels (e.g., 1-¹³C-galactose) can answer more specific questions about particular reactions, such as decarboxylation.[8]
-
Isotopic Steady State: For flux analysis, it is often necessary for the cell's metabolic pools to reach an isotopic steady state, where the enrichment of labeled intermediates becomes constant. The time to reach this state varies significantly between pathways.[21]
-
Data Correction: Accurate correction for natural isotope abundance is non-trivial but absolutely critical for meaningful results.[21]
-
Metabolic Compartmentation: Be aware that measurements typically represent the average labeling across the entire cell or tissue, which may obscure metabolic activities within specific organelles like the mitochondria.[21]
References
- 1. Stable isotope-resolved metabolomics and applications for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of Stable Isotope Metabolomics - Creative Proteomics [creative-proteomics.com]
- 3. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. microbenotes.com [microbenotes.com]
- 6. Quantitative assessment of whole body galactose metabolism in galactosemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. D-galactose as a vector for prodrug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Galactose oxidation using 13C in healthy and galactosemic children - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitation of plasma 13C-galactose and 13C-glucose during exercise by liquid chromatography/isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. Galactose - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. Galactose-Induced Skin Aging: The Role of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Galactose Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 16. PathWhiz [pathbank.org]
- 17. systems.crump.ucla.edu [systems.crump.ucla.edu]
- 18. Apparent galactose appearance rate in human galactosemia based on plasma [(13)C]galactose isotopic enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Analysis of concentration and (13)C enrichment of D-galactose in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing D-Galactose-13C-5 concentration for flux analysis
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using D-Galactose-¹³C-5 for metabolic flux analysis (MFA).
Frequently Asked Questions (FAQs)
Q1: What is the typical starting concentration for D-Galactose-¹³C-5 in flux analysis experiments?
A1: The optimal concentration of D-Galactose-¹³C-5 is highly dependent on the cell type and experimental goals. However, a common starting point for cell culture experiments is in the range of 1-10 mM. For instance, some studies with lymphoblasts have utilized 1 mM ¹³C-galactose.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q2: How do I determine the optimal D-Galactose-¹³C-5 concentration for my specific cell line?
A2: The optimal concentration should be high enough to ensure sufficient isotopic enrichment for detection by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, but low enough to avoid cytotoxicity. A standard approach is to perform a dose-response experiment where cells are cultured with a range of D-Galactose-¹³C-5 concentrations. Key parameters to monitor include cell viability, proliferation rates, and the level of isotopic enrichment in key metabolites.
Q3: What are the signs of galactose toxicity in my cell culture?
A3: High concentrations of D-galactose can induce oxidative stress and cytotoxicity in some cell lines.[2][3] Signs of toxicity may include:
-
Decreased cell viability and proliferation.
-
Changes in cell morphology.
-
Increased lactate dehydrogenase (LDH) leakage into the culture medium.
-
Activation of cell death pathways, such as necroptosis.[2][3]
It is important to note that some cancer cell lines may be more susceptible to galactose-induced cell death than non-malignant cells.[2][3]
Q4: My mass spectrometry data shows low isotopic enrichment. What could be the cause and how can I troubleshoot it?
A4: Low isotopic enrichment is a common issue in flux analysis experiments and can stem from several factors:
-
Insufficient Tracer Concentration: The concentration of D-Galactose-¹³C-5 may be too low for your cell type's metabolic rate. Consider increasing the concentration after verifying it is not toxic.
-
Slow Galactose Metabolism: Some cell lines, such as HepG2, have been shown to metabolize galactose at a very low rate.[4] This can lead to minimal incorporation of the ¹³C label into downstream metabolites. In such cases, D-galactose may not be a suitable tracer.
-
Dilution from Unlabeled Pools: Intracellular pools of unlabeled metabolites can dilute the ¹³C label.[5] This can be particularly problematic if there are large stores of glycogen or other carbohydrates.
-
Metabolic and Isotopic Steady State Not Reached: Flux analysis often assumes that the system is at a metabolic and isotopic steady state.[6] If the experiment duration is too short, the ¹³C label may not have had enough time to equilibrate throughout the metabolic network.
-
Alternative Carbon Sources: The presence of other carbon sources in the medium, such as glucose or glutamine, can compete with galactose metabolism and reduce the incorporation of the ¹³C label.
Q5: Can I use D-Galactose-¹³C-5 in combination with other tracers?
A5: Yes, using multiple isotopic tracers in parallel experiments can significantly improve the accuracy and resolution of flux estimations.[7] For example, combining a ¹³C-labeled glucose tracer with a ¹³C-labeled glutamine tracer is a common strategy to comprehensively map central carbon metabolism.[8][9] The choice of tracer combination should be guided by the specific metabolic pathways you are investigating.
Troubleshooting Guides
Low Isotopic Enrichment
| Potential Cause | Troubleshooting Steps |
| Sub-optimal Tracer Concentration | Perform a dose-response experiment to identify a non-toxic concentration that yields sufficient enrichment. |
| Slow Galactose Uptake/Metabolism | Verify galactose metabolism in your cell line. Consider using a different tracer like ¹³C-glucose if galactose metabolism is limited.[4] |
| Dilution by Unlabeled Pools | Pre-culture cells in a medium devoid of unlabeled carbon sources that could contribute to the measured metabolite pools. |
| Insufficient Incubation Time | Perform a time-course experiment to determine the time required to reach isotopic steady state. |
| Competing Carbon Sources | Ensure D-Galactose-¹³C-5 is the primary carbon source if you are specifically interested in galactose metabolism. |
Galactose Toxicity
| Symptom | Troubleshooting Steps |
| Reduced Cell Viability | Perform a dose-response curve to determine the IC50 of D-galactose for your cell line. Use concentrations well below the toxic range. |
| Altered Cell Morphology | Monitor cell morphology during the dose-response experiment. |
| Increased LDH Release | Measure LDH in the culture medium as an indicator of cytotoxicity. |
Experimental Protocols
Protocol: Dose-Response Experiment for Optimal D-Galactose-¹³C-5 Concentration
-
Cell Seeding: Seed cells in multiple well plates at a density that will allow for logarithmic growth throughout the experiment.
-
Media Preparation: Prepare culture media with a range of D-Galactose-¹³C-5 concentrations (e.g., 0.1, 0.5, 1, 2, 5, 10 mM). Ensure all other media components are consistent.
-
Tracer Addition: Replace the standard culture medium with the prepared tracer-containing media.
-
Incubation: Incubate the cells for a period sufficient to reach isotopic steady state (typically 24 hours, but may need to be determined empirically).[9]
-
Cell Viability Assay: At the end of the incubation, assess cell viability using a standard method such as MTT or trypan blue exclusion.
-
Metabolite Extraction: Quench metabolism and extract intracellular metabolites from a parallel set of wells.
-
Isotopic Enrichment Analysis: Analyze the extracted metabolites using GC-MS or LC-MS to determine the mass distribution vectors (MDVs) and calculate the fractional enrichment of key downstream metabolites.[6]
-
Data Analysis: Plot cell viability and isotopic enrichment as a function of D-Galactose-¹³C-5 concentration to identify the optimal concentration that maximizes enrichment without compromising cell health.
Visualizations
Caption: Workflow for determining optimal tracer concentration.
Caption: Simplified Leloir pathway for galactose metabolism.[10][11]
Caption: Troubleshooting flowchart for low isotopic enrichment.
References
- 1. Metabolism of 13C galactose by lymphoblasts from patients with galactosemia determined by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. D-galactose induces necroptotic cell death in neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Can Galactose Be Converted to Glucose in HepG2 Cells? Improving the in Vitro Mitochondrial Toxicity Assay for the Assessment of Drug Induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Isotopically non-stationary metabolic flux analysis of heterotrophic Arabidopsis thaliana cell cultures [frontiersin.org]
- 6. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. Galactose - Wikipedia [en.wikipedia.org]
- 11. Galactose Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
D-Galactose-13C-5 peak identification and integration in NMR
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Galactose-¹³C-5 in Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guide
This guide addresses common issues encountered during peak identification and integration of D-Galactose-¹³C-5 NMR spectra.
| Issue | Potential Cause | Recommended Solution |
| Difficulty in identifying the ¹³C-5 peak | Isotopic labeling at the C-5 position can cause a slight shift in the chemical environment of the C-5 carbon compared to unlabeled galactose. | The ¹³C-5 signal will be significantly enhanced due to isotopic enrichment. Look for a more intense signal in the expected region for C-5 of galactose (around 76 ppm for the β-anomer and 72 ppm for the α-anomer). |
| Inaccurate peak integration | The Nuclear Overhauser Effect (NOE) can lead to non-quantitative signal intensities in proton-decoupled ¹³C NMR spectra. Additionally, long spin-lattice relaxation times (T1) for certain carbons, especially non-protonated ones, can cause signal saturation and inaccurate integrals. | To mitigate the NOE, use an inverse-gated decoupling pulse sequence. To ensure full relaxation of all carbon nuclei, increase the relaxation delay (D1) to at least 5 times the longest T1 value of the carbons in the molecule. |
| Presence of multiple peaks for each carbon position | D-Galactose exists in solution as an equilibrium mixture of α and β anomers, and to a lesser extent, furanose forms. This results in a set of peaks for each anomer. | Recognize that you will observe distinct signals for the α and β forms. The ratio of these anomers can be determined by integrating their respective well-resolved peaks. |
| Broad or distorted peaks | Poor shimming of the magnetic field, incorrect sample concentration, or the presence of paramagnetic impurities can lead to broadened spectral lines. | Optimize the magnetic field homogeneity by careful shimming. Ensure the sample is fully dissolved and within the optimal concentration range for your instrument. Filter the sample if particulate matter is present. |
| Low signal-to-noise ratio | Insufficient number of scans, low sample concentration, or improper probe tuning can result in a spectrum with a low signal-to-noise ratio. | Increase the number of scans to improve the signal-to-noise ratio. Ensure the probe is properly tuned and matched for your sample and solvent. If possible, increase the sample concentration. |
Frequently Asked Questions (FAQs)
1. What are the expected ¹³C chemical shifts for D-Galactose?
The chemical shifts for D-Galactose can vary slightly depending on the solvent, temperature, and pH. However, typical values in D₂O are provided in the table below. Note that due to the presence of α and β anomers, you will observe two sets of peaks.
| Carbon Atom | α-anomer (ppm) | β-anomer (ppm) |
| C1 | 93.6 | 97.9 |
| C2 | 69.8 | 73.4 |
| C3 | 70.7 | 74.3 |
| C4 | 70.8 | 70.2 |
| C5 | 72.0 | 76.6 |
| C6 | 62.7 | 62.5 |
Note: The C-5 signal in D-Galactose-¹³C-5 will be significantly enhanced.
2. Why is quantitative integration in ¹³C NMR more challenging than in ¹H NMR?
Quantitative ¹³C NMR is more complex primarily due to two factors:
-
Nuclear Overhauser Effect (NOE): During proton decoupling, energy transfer from protons to nearby carbons can enhance the carbon signals. This enhancement is not uniform for all carbons, leading to inaccurate integrations.
-
Long and Variable Spin-Lattice Relaxation Times (T1): Different carbon atoms in a molecule have different T1 values. If the delay between NMR pulses is not long enough to allow all carbons to fully relax, the resulting signal intensities will not be proportional to the number of nuclei, leading to integration errors.
3. How does ¹³C labeling at the C-5 position affect the NMR spectrum?
Labeling with ¹³C at a specific position has two main effects:
-
Signal Enhancement: The signal for the ¹³C-labeled carbon (C-5 in this case) will be significantly more intense than the signals from the other carbons at natural abundance.
-
Isotope Effects: The presence of a ¹³C isotope can cause small shifts in the resonance frequencies of the labeled carbon and its immediate neighbors (one-bond and two-bond isotope shifts). These shifts are typically small but may be observable in high-resolution spectra.
Experimental Protocol: Quantitative ¹³C NMR of D-Galactose-¹³C-5
This protocol outlines the key steps for acquiring a quantitative ¹³C NMR spectrum.
1. Sample Preparation:
- Dissolve an accurately weighed amount of D-Galactose-¹³C-5 in a deuterated solvent (e.g., D₂O) to a known concentration.
- Add a relaxation agent, such as chromium(III) acetylacetonate (Cr(acac)₃), at a low concentration (e.g., 5-10 mM) to shorten the T1 relaxation times of all carbons. This helps to ensure full relaxation with a shorter delay time.
- Alternatively, if a relaxation agent is not used, determine the T1 values for all carbon signals using an inversion-recovery experiment.
2. NMR Spectrometer Setup:
- Tune and match the NMR probe to the sample.
- Shim the magnetic field to achieve optimal homogeneity.
3. Acquisition Parameters:
- Use an inverse-gated decoupling pulse sequence to suppress the NOE.
- Set the relaxation delay (D1) to at least 5 times the longest T1 value of any carbon in the molecule. If a relaxation agent is used, a shorter D1 (e.g., 2-5 seconds) may be sufficient.
- Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
4. Data Processing:
- Apply an appropriate window function (e.g., exponential multiplication with a small line broadening) to improve the signal-to-noise ratio without significantly distorting the peak shapes.
- Perform a Fourier transform.
- Phase the spectrum carefully.
- Perform a baseline correction.
- Integrate the peaks of interest.
Visualization
The following diagram illustrates the Leloir pathway, the primary metabolic route for D-galactose.
Caption: The Leloir Pathway for D-Galactose Metabolism.
Technical Support Center: D-Galactose-¹³C₅ Tracer Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the reproducibility of D-Galactose-¹³C₅ tracer studies. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for D-Galactose?
A1: D-Galactose is primarily metabolized through two main pathways: the Leloir pathway and the oxido-reductive pathway. The Leloir pathway converts galactose to glucose-1-phosphate, which can then enter glycolysis.[1][2][3][4][5] The oxido-reductive pathway, an alternative route, converts D-galactose to D-fructose-6-phosphate.[6][7]
Q2: Why is there variability in my isotopic enrichment results?
A2: Variability in isotopic enrichment can stem from several factors, including inconsistencies in tracer administration, sample collection times, and sample preparation techniques.[1][6] Subject-to-subject metabolic differences can also contribute to variations.[6] Standardization of experimental conditions is crucial for ensuring rigor and reproducibility.[1]
Q3: How can I accurately quantify D-Galactose-¹³C₅ and its metabolites?
A3: Accurate quantification can be challenging due to the presence of other sugars, like glucose, which can have similar mass-to-charge ratios and chromatographic retention times.[8][9] A stable-isotope dilution method using a known amount of a labeled internal standard is a reliable approach for quantification.[10] It is also important to correct for the natural abundance of ¹³C in your samples and tracer impurities.
Q4: What are the key considerations for sample preparation for GC-MS analysis?
A4: For GC-MS analysis of sugars, chemical derivatization is necessary to make them volatile.[10] Aldononitrile pentaacetate derivatives are a common choice for D-galactose analysis.[10] It's also crucial to remove interfering substances, such as D-glucose, which can be achieved enzymatically using glucose oxidase.[10]
Troubleshooting Guides
Issue 1: Low or No Detectable ¹³C Enrichment in Downstream Metabolites
| Possible Cause | Troubleshooting Step |
| Insufficient Tracer Dose or Incubation Time | Optimize the concentration of D-Galactose-¹³C₅ and the labeling duration based on literature values and preliminary experiments. For in vivo studies in mice, multiple bolus injections may be necessary to achieve adequate enrichment.[11] |
| Metabolic Pathway Inactivity | Confirm the expression and activity of key enzymes in the galactose metabolic pathways (e.g., GALK, GALT in the Leloir pathway) in your experimental model.[1][3] |
| Sample Degradation | Ensure rapid quenching of metabolic activity and proper storage of samples at low temperatures (e.g., -80°C) to prevent metabolite degradation.[12] |
| Analytical Insensitivity | Check the sensitivity of your mass spectrometer and consider using techniques like selected ion monitoring (SIM) to enhance the detection of labeled fragments.[13] |
Issue 2: Poor Chromatographic Resolution Between Galactose and Glucose
| Possible Cause | Troubleshooting Step |
| Suboptimal GC-MS Method | Adjust the temperature gradient of the GC oven to improve the separation of sugar derivatives.[14] |
| Co-elution of Isomers | Implement a correction routine in your data analysis to account for the contribution of co-eluting glucose to the measured ¹³C enrichment of galactose.[8][9] |
| Sample Matrix Effects | Purify samples prior to analysis using techniques like ion-exchange chromatography to remove interfering compounds.[10] |
Issue 3: Inconsistent Quantification Across Replicates
| Possible Cause | Troubleshooting Step |
| Inaccurate Pipetting | Calibrate pipettes regularly and use reverse pipetting for viscous solutions to ensure accurate and consistent sample and standard preparation. |
| Variable Derivatization Efficiency | Ensure complete dryness of samples before adding derivatization reagents and maintain consistent reaction times and temperatures for all samples. |
| Instrument Variability | Run quality control samples throughout your analytical batch to monitor instrument performance and correct for any drift. |
Experimental Protocols
Protocol 1: In Vitro Labeling of Cultured Cells with D-Galactose-¹³C₅
-
Cell Culture: Plate cells at a desired density and allow them to adhere and grow for 24-48 hours.
-
Tracer Introduction: Replace the normal growth medium with a medium containing D-Galactose-¹³C₅ at a final concentration of 10 mM.[11]
-
Incubation: Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation.
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells rapidly with ice-cold phosphate-buffered saline (PBS).
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells and scrape them from the plate.
-
Collect the cell suspension and centrifuge at high speed to pellet cellular debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
-
Sample Preparation for GC-MS:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Proceed with derivatization as described in Protocol 3.
-
Protocol 2: In Vivo Labeling in a Mouse Model
-
Animal Acclimatization: Acclimate mice to the experimental conditions for at least one week.
-
Tracer Administration: Administer D-Galactose-¹³C₅ via oral gavage or intravenous injection. A typical oral dose for inducing aging models is 500 mg/kg/day.[15] For tracer studies, a bolus intravenous injection may be more appropriate.[11]
-
Sample Collection: At designated time points, collect blood samples via tail vein or cardiac puncture. Euthanize the animals and rapidly collect tissues of interest, immediately freeze-clamping them in liquid nitrogen to halt metabolic activity.
-
Metabolite Extraction from Tissue:
-
Homogenize the frozen tissue in a pre-chilled extraction solvent.
-
Centrifuge the homogenate to pellet proteins and other macromolecules.
-
Collect the supernatant for analysis.
-
-
Plasma Sample Preparation:
-
Derivatization: Proceed with derivatization as described in Protocol 3.
Protocol 3: GC-MS Analysis of ¹³C-Labeled Galactose
-
Derivatization:
-
To the dried metabolite extract, add 50 µL of pyridine containing 20 mg/mL hydroxylamine hydrochloride. Incubate at 90°C for 30 minutes.
-
Add 100 µL of acetic anhydride and incubate at 90°C for 1 hour to form aldononitrile pentaacetate derivatives.[10]
-
-
GC-MS Parameters:
-
Column: Use a suitable capillary column for sugar analysis (e.g., Rxi-5MS).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 130°C, hold for 0.5 min, ramp to 195°C at 8°C/min, then to 204°C at 3°C/min, and finally to 290°C at 12°C/min, holding for 3 min.
-
Ionization Mode: Positive Chemical Ionization (PCI).[10]
-
Mass Spectrometry: Monitor the [MH-60]⁺ ion intensities at m/z corresponding to unlabeled, ¹³C₅-labeled, and internal standard D-galactose.[10]
-
Quantitative Data Summary
Table 1: Plasma D-Galactose Concentrations in Human Subjects
| Subject Group | D-Galactose Concentration (µmol/L) (Mean ± SD) | Number of Subjects (n) |
| Healthy Adults | 0.12 ± 0.03 | 16 |
| Diabetic Patients | 0.11 ± 0.04 | 15 |
| Patients with Classical Galactosemia | 1.44 ± 0.54 | 10 |
| Heterozygous Parents of Galactosemia Patients | 0.17 ± 0.07 | 5 |
| Data from a stable-isotope dilution GC-MS method.[10] |
Table 2: GC-MS Method Performance for D-Galactose Quantification
| Parameter | Value |
| Linear Range | 0.1 - 5 µmol/L |
| Limit of Quantification | < 0.02 µmol/L |
| Within-run CV (Low Concentration) | < 15% |
| Between-run CV (Low Concentration) | < 15% |
| Within-run CV (High Concentration) | < 15% |
| Between-run CV (High Concentration) | < 15% |
| CV: Coefficient of Variation.[10] |
Signaling Pathways and Experimental Workflows
Caption: The Leloir pathway for D-Galactose metabolism.
Caption: The oxido-reductive pathway for D-Galactose metabolism.
Caption: General experimental workflow for D-Galactose-¹³C₅ tracer studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Galactose Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Quantitation of plasma 13C-galactose and 13C-glucose during exercise by liquid chromatography/isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of concentration and (13)C enrichment of D-galactose in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. shimadzu.com [shimadzu.com]
- 13. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Correcting for CO2 Fixation in Cellular Metabolism Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on cellular metabolism. The following information will help address specific issues related to the correction of CO2 fixation in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is CO2 fixation in the context of cellular metabolism, and why is it important to correct for it?
A1: In cellular metabolism, CO2 fixation, also known as anaplerosis, is the process by which cells incorporate inorganic carbon (primarily from bicarbonate, HCO3-, in the culture medium) into their metabolic pathways.[1][2] This is a critical process for replenishing intermediates of the tricarboxylic acid (TCA) cycle that are used for biosynthesis of molecules like amino acids and lipids.[3] Failure to correct for this incorporation of unlabeled carbon can lead to an underestimation of the contribution of your labeled tracer to the TCA cycle, resulting in inaccurate metabolic flux calculations.
Q2: My mass spectrometry data shows labeling of TCA cycle intermediates with one or more carbons, even though I used a 13C-labeled glucose tracer that should not label them directly in the first turn of the cycle. What is the likely cause?
A2: This is a classic sign of CO2 fixation. The 13CO2 produced from the metabolism of your 13C-glucose can be released into the bicarbonate pool of the cell culture medium. This labeled bicarbonate is then re-incorporated into TCA cycle intermediates, most notably oxaloacetate, through the action of carboxylating enzymes like pyruvate carboxylase. This leads to the appearance of M+1, M+2, etc. peaks in your mass spectrometry data for metabolites that are not directly labeled by the initial tracer.
Q3: How does the bicarbonate concentration in my cell culture medium affect my metabolic labeling experiment?
A3: The bicarbonate concentration in your cell culture medium directly influences the pool of inorganic carbon available for fixation. Higher bicarbonate concentrations can lead to increased rates of anaplerosis.[4][5] This can dilute the isotopic enrichment from your labeled tracer and complicate the interpretation of your results. It is crucial to use a consistent and known concentration of bicarbonate in your experiments to ensure reproducibility. Some studies have shown that varying bicarbonate concentrations can alter cellular respiration and other metabolic responses.[4][5]
Q4: What is a natural isotope abundance correction, and why is it necessary?
A4: Natural isotope abundance correction is a crucial data processing step in stable isotope tracing studies.[6] Carbon, in its natural state, is composed of approximately 98.9% 12C and 1.1% 13C.[6] This means that even in an unlabeled sample, a certain percentage of molecules will contain one or more 13C atoms. When you analyze your samples by mass spectrometry, this natural abundance contributes to the M+1, M+2, etc. peaks. To accurately determine the incorporation of your 13C-labeled tracer, you must mathematically subtract the contribution of these naturally occurring isotopes.[6][7][8]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected M+1 or M+3 labeling in TCA cycle intermediates (e.g., malate, aspartate) when using a [U-13C6]glucose tracer. | CO2 fixation from labeled bicarbonate. | Use a 13C-bicarbonate tracer in a parallel experiment to quantify the rate of CO2 fixation.[9][10] Mathematically correct for the contribution of fixed carbon in your flux analysis model. |
| High variability in labeling patterns between replicate experiments. | Inconsistent bicarbonate concentration in the media, or variable CO2 levels in the incubator. | Prepare fresh media with a precise bicarbonate concentration for each experiment. Ensure your CO2 incubator is properly calibrated and provides a stable atmosphere. |
| Underestimation of anaplerotic flux in your metabolic model. | Failure to account for CO2 fixation. | Incorporate anaplerotic reactions, such as the pyruvate carboxylase reaction, into your metabolic flux analysis model and use data from a 13C-bicarbonate tracer experiment to constrain the flux through this pathway. |
| Inaccurate quantification of metabolite concentrations. | Inefficient quenching of metabolism or improper metabolite extraction. | Use a rapid quenching method with a cold solvent mixture (e.g., 80% methanol at -80°C) to instantly stop all enzymatic reactions.[11][12] Follow a validated metabolite extraction protocol to ensure complete recovery.[13][14][15] |
| Presence of artifactual peaks in mass spectrometry data. | Contaminants from solvents, plastics, or in-source fragmentation. | Use high-purity solvents and glass vials for sample preparation.[14][16] Optimize your mass spectrometer settings to minimize in-source fragmentation. Be aware of common artifacts like fuzzy sites and ringing in FT-MS data.[17] |
Experimental Protocols
Protocol 1: 13C-Bicarbonate Tracer Experiment to Quantify CO2 Fixation
This protocol is designed to measure the rate of inorganic carbon incorporation into central carbon metabolism.
Materials:
-
Cells of interest
-
Cell culture medium with a known, low concentration of sodium bicarbonate (e.g., 1-2 mM)
-
[13C]-Sodium Bicarbonate (99% enriched)
-
Quenching solution (e.g., 80% Methanol, -80°C)
-
Extraction solvent (e.g., 80% Methanol)
-
LC-MS grade water and solvents
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Media Preparation: On the day of the experiment, prepare fresh labeling medium by dissolving [13C]-Sodium Bicarbonate in the low-bicarbonate medium to a final concentration of 1-2 mM.
-
Tracer Addition: Remove the existing medium from the cells, wash once with PBS, and add the pre-warmed 13C-bicarbonate labeling medium.
-
Incubation: Place the cells back in the incubator for a time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the incorporation of the tracer.
-
Quenching: At each time point, rapidly aspirate the labeling medium and add ice-cold quenching solution to the cells to immediately halt metabolic activity.[11]
-
Metabolite Extraction: Scrape the cells in the quenching solution and transfer to a microcentrifuge tube. Proceed with your standard metabolite extraction protocol.[13][14][15]
-
LC-MS Analysis: Analyze the extracted metabolites by LC-MS to determine the mass isotopologue distribution of TCA cycle intermediates.
-
Data Analysis: Correct the raw data for natural isotope abundance and calculate the fractional contribution of 13C from bicarbonate to each metabolite.[6][7][8]
Protocol 2: Correction for Natural Isotope Abundance
This is a computational protocol to be applied to your mass spectrometry data.
Procedure:
-
Obtain Raw Data: Acquire the mass isotopomer distributions (MIDs) for your metabolites of interest from the mass spectrometer.[6]
-
Construct a Correction Matrix: For each metabolite, a correction matrix is computationally generated. This matrix accounts for the natural abundance of all atoms in the molecule (C, H, N, O, etc.).[6]
-
Apply the Correction: The raw MID vector is multiplied by the inverse of the correction matrix to obtain the corrected MID, which reflects the true isotopic enrichment from your tracer.[8]
-
Corrected MID = [Correction Matrix]^-1 * Raw MID
-
-
Utilize Software: Several software packages and online tools are available to perform this correction automatically (e.g., IsoCor, AccuCor2).[7][18]
Visualizations
Caption: Anaplerotic entry of carbon into the TCA cycle.
Caption: Workflow for stable isotope tracing and metabolic flux analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ins and Outs of the TCA Cycle: The Central Role of Anaplerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bicarbonate alters cellular responses in respiration assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bicarbonate alters cellular responses in respiration assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AccuCor2: isotope natural abundance correction for dual-isotope tracer experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Validation of a [13C]bicarbonate tracer technique to measure neonatal energy expenditure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The ¹³C bicarbonate method: an inverse end product method for measuring CO₂ production and energy expenditure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biospec.net [biospec.net]
- 13. agilent.com [agilent.com]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. Trivialities in metabolomics: Artifacts in extraction and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison: Validating D-Galactose-13C-5 Tracer Results with Enzymatic Assays
For researchers, scientists, and drug development professionals, understanding the intricacies of galactose metabolism is crucial for investigating cellular energetics, glycosylation, and the pathophysiology of diseases like galactosemia. Both stable isotope tracers, such as D-Galactose-13C-5, and traditional enzymatic assays are powerful tools for this purpose. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.
This guide delves into a comparative analysis of metabolic flux data obtained through this compound tracing and the enzymatic activity of key proteins in the galactose metabolism pathway. By presenting quantitative data, detailed experimental protocols, and visual workflows, we aim to provide a comprehensive resource for validating and interpreting your experimental findings.
Quantitative Data Summary: A Comparative Overview
The following tables summarize quantitative data from studies utilizing D-Galactose-13C tracers and enzymatic assays to interrogate galactose metabolism. It is important to note that direct head-to-head comparisons within a single study are limited in the current literature. Therefore, this data is synthesized from multiple sources to provide a comparative perspective.
Table 1: Comparison of Galactose Metabolism Rates in Healthy Controls
| Parameter | D-Galactose-13C Tracer Method | Enzymatic Assay Method |
| Analyte/Process Measured | Whole-body galactose oxidation | Galactose-1-Phosphate Uridyltransferase (GALT) activity in erythrocytes |
| Reported Value (Mean ± SD) | 21%-47% of administered [1-13C]galactose eliminated as 13CO2 in 5 hours[1] | 23.8 ± 3.8 µmol/h/g Hb[2][3] |
| Sample Type | Expired Air | Erythrocytes |
| Key Takeaway | Provides a dynamic, whole-body measure of galactose catabolism. | Offers a specific measurement of a key enzyme's activity in a readily accessible cell type. |
Table 2: Performance Characteristics of Analytical Methods
| Characteristic | D-Galactose-13C Tracer with Mass Spectrometry | Enzymatic Assay (GALT - LC-MS/MS based) |
| Principle | In vivo or in vitro administration of a labeled substrate, followed by mass spectrometric analysis of labeled metabolites. | Measurement of the rate of product formation ([13C6]-UDPGal) from a labeled substrate ([13C6]-Gal-1-P) by a specific enzyme in a cell lysate.[2][3] |
| Limit of Quantification (LOQ) | Dependent on the specific metabolite and analytical platform. | 0.04 µmol/h/g Hb (approximately 0.2% of normal control value)[2][3] |
| Linearity | Generally high, dependent on the mass spectrometer's dynamic range. | 0.04–125 µmol/h/g Hb[2] |
| Precision (CV%) | Varies depending on the specific tracer and analytical method. | Intra-assay: 2.1% - 9.7%; Inter-assay: 4.5% - 13.2%[2][3] |
| Advantages | Provides a dynamic view of metabolic flux through a pathway in intact cells or whole organisms. Can trace the fate of specific carbon atoms. | High specificity for a single enzymatic step. Can be highly sensitive and reproducible. |
| Disadvantages | Can be complex to interpret, requiring sophisticated modeling. May not pinpoint the activity of a single enzyme. | Provides a static measure of enzyme capacity, which may not reflect in vivo flux. |
Experimental Protocols
This compound Tracer Experiment in Cell Culture
This protocol outlines a general workflow for a cell-based experiment to trace the metabolism of this compound.
-
Cell Culture: Plate cells of interest at a desired density and allow them to adhere and reach the desired confluency.
-
Media Preparation: Prepare cell culture media containing this compound at a known concentration. The standard glucose or galactose in the medium should be replaced with the labeled galactose.
-
Labeling: Remove the existing media from the cells and replace it with the this compound containing media. Incubate the cells for a defined period (e.g., 0, 1, 4, 8, 24 hours) to allow for the uptake and metabolism of the labeled galactose.
-
Metabolite Extraction:
-
Aspirate the labeling medium.
-
Wash the cells quickly with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold extraction solvent (e.g., 80% methanol) to the cells and scrape them.
-
Collect the cell lysate and centrifuge to pellet cellular debris.
-
Collect the supernatant containing the metabolites.
-
-
Sample Analysis: Analyze the extracted metabolites using a mass spectrometer (e.g., LC-MS or GC-MS) to identify and quantify the incorporation of 13C into downstream metabolites of the galactose pathway (e.g., galactose-1-phosphate, UDP-galactose, glucose-1-phosphate).
-
Data Analysis: Determine the fractional or absolute abundance of the 13C-labeled metabolites over time to calculate the metabolic flux through the pathway.
Enzymatic Assay Protocol for Galactose-1-Phosphate Uridyltransferase (GALT) Activity
This protocol is based on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for measuring GALT activity.[2][3]
-
Hemolysate Preparation:
-
Collect whole blood in EDTA tubes.
-
Wash erythrocytes by centrifuging and resuspending in saline.
-
Lyse the washed erythrocytes by adding a lysing buffer (e.g., 7 volumes of cold deionized water to 1 volume of packed cells).
-
Determine the hemoglobin (Hgb) concentration of the hemolysate.
-
-
Enzyme Reaction:
-
Prepare a reaction mixture containing a buffer (e.g., glycine buffer, pH 8.7), UDP-glucose, and the stable isotope-labeled substrate, [13C6]-α-D-galactose-1-phosphate.
-
Initiate the reaction by adding a specific volume of the hemolysate to the reaction mixture.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a precipitating agent (e.g., ice-cold acetonitrile).
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system.
-
Separate the product, [13C6]-UDP-galactose, from other components using a suitable chromatography column.
-
Detect and quantify the [13C6]-UDP-galactose using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of UDP-galactose.
-
Calculate the GALT activity in the hemolysate based on the amount of [13C6]-UDP-galactose produced, normalized to the hemoglobin concentration and the incubation time. The results are typically expressed as µmol/h/g Hb.[2]
-
Visualizing the Pathways and Workflows
To better understand the processes described, the following diagrams illustrate the galactose metabolism pathway and the experimental workflows.
References
- 1. Quantitative assessment of whole body galactose metabolism in galactosemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of Galactose-1-Phosphate Uridyltransferase Enzyme Activity by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Cross-Validation of D-Galactose-¹³C Data: A Comparative Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
The use of stable isotope-labeled compounds, such as D-Galactose-¹³C, has become a cornerstone in metabolic research and clinical diagnostics, offering a non-invasive window into cellular function. However, the validation of data derived from these powerful tools against established analytical methods is crucial for ensuring accuracy, reproducibility, and confidence in experimental outcomes. This guide provides an objective comparison of D-Galactose-¹³C based analyses with alternative methods, supported by experimental data and detailed protocols.
Performance Comparison of Analytical Methods
The following table summarizes the quantitative performance of D-Galactose-¹³C based methods against other analytical techniques in two key applications: assessment of liver function and quantification of plasma galactose.
| Application | Method 1: D-Galactose-¹³C | Method 2: Alternative | Parameter | Method 1 Performance | Method 2 Performance | Reference |
| Liver Function (Cirrhosis Diagnosis) | ¹³C-Galactose Breath Test (GBT) | ¹³C-Aminopyrine Breath Test (ABT) | Sensitivity | 71.4% | 85.7% | [1] |
| Specificity | 85.0% | 67.5% | [1] | |||
| Accuracy | 83.7% | 77.1% | [1] | |||
| Liver Function (Cirrhosis Diagnosis) | ¹³C-Galactose Breath Test (GBT) | Liver Biopsy (Gold Standard) | Sensitivity | 93% | N/A | [2] |
| Specificity | 87% | N/A | [2] | |||
| Plasma Galactose Quantification | Stable Isotope Dilution GC-MS | Conventional Enzymatic Assay | Linearity Range | 0.1–5 µmol/L | Not specified | [3][4] |
| Limit of Quantification | <0.02 µmol/L | Not specified | [3][4] | |||
| Observation | Lower concentrations detected | 3- to 18-fold higher results | [3][4] | |||
| Plasma Glucose Quantification (from ¹³C-Galactose) | Liquid Chromatography/Isotope Ratio Mass Spectrometry (LC/IRMS) | Enzymatic Method | Agreement | Good | Good | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and critical evaluation.
¹³C-Galactose Breath Test (GBT) for Liver Function
The ¹³C-Galactose Breath Test (GBT) is a non-invasive method to assess hepatic function by measuring the liver's capacity to metabolize galactose.
Protocol:
-
Patient Preparation: Patients are required to fast overnight.
-
Baseline Sample: A baseline breath sample is collected into a collection bag.
-
Substrate Administration: A solution containing a specific dose of ¹³C-labeled galactose (e.g., 100 mg of ¹³C-galactose) and an unlabeled carrier (e.g., 25 g/m² of galactose) is ingested by the patient.[2]
-
Breath Sample Collection: Breath samples are collected at regular intervals (e.g., every 30 minutes) for a period of up to 4 hours after ingestion.[2]
-
Analysis: The ¹³CO₂ enrichment in the collected breath samples is measured using isotope ratio mass spectrometry.
-
Data Expression: Results are typically expressed as the percentage of the administered ¹³C dose recovered per hour (%dose/h) or as the cumulative percentage of the dose recovered over time.[1]
Stable Isotope Dilution Gas Chromatography-Mass Spectrometry (GC-MS) for Plasma Galactose
This method provides a highly sensitive and specific quantification of D-galactose in plasma.
Protocol:
-
Internal Standard: A known amount of D-[¹³C]Galactose is added as an internal standard to a plasma sample.[3][4]
-
Glucose Removal: D-glucose in the plasma is removed by treatment with D-glucose oxidase.[3][4]
-
Purification: The sample is purified using ion-exchange chromatography.[3][4]
-
Derivatization: Aldononitrile pentaacetate derivatives of galactose are prepared for GC-MS analysis.[3][4]
-
GC-MS Analysis: The sample is injected into a gas chromatograph coupled with a mass spectrometer. Positive chemical ionization is used, and specific ions for ¹²C-galactose, ¹³C-galactose, and universally labeled U-¹³C₆-galactose are monitored.[3][4]
-
Quantification: The concentration of D-galactose is quantified based on the ratio of the signal from the naturally labeled galactose to the ¹³C-labeled internal standard.[3][4]
Conventional Enzymatic Assay for Galactose
Enzymatic assays are a common alternative for quantifying galactose in biological samples.
Protocol (Representative):
-
Sample Preparation: Serum or plasma samples can be used directly. Milk samples require deproteinization using hydrochloric acid followed by neutralization.[6]
-
Reagent Preparation: A working reagent is prepared containing galactose oxidase or galactose dehydrogenase, a chromogenic substrate, and necessary cofactors (e.g., NAD+).
-
Reaction Initiation: The sample is mixed with the working reagent in a 96-well plate.
-
Incubation: The plate is incubated at room temperature for a specified time (e.g., 20 minutes) to allow the enzymatic reaction to proceed.[6]
-
Measurement: The absorbance of the colored product is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[6]
-
Quantification: The galactose concentration is determined by comparing the absorbance of the sample to a standard curve generated with known concentrations of galactose.
Visualizing the Methodologies
The following diagrams illustrate the workflows and signaling pathways described in this guide.
Caption: Comparative workflow of three methods for galactose analysis.
Caption: Metabolic pathway of D-Galactose-¹³C in the ¹³C-Galactose Breath Test.
Conclusion
The cross-validation of D-Galactose-¹³C data with other analytical methods demonstrates the robustness and, in certain applications, the superiority of stable isotope-based techniques. The ¹³C-Galactose Breath Test is a sensitive and specific non-invasive tool for assessing liver function, with performance comparable to other breath tests and validated against the gold standard of liver biopsy.[1][2] For plasma galactose quantification, stable isotope dilution mass spectrometry offers significantly higher sensitivity and accuracy compared to conventional enzymatic assays, which may overestimate concentrations.[3][4] The choice of method should be guided by the specific research or clinical question, required sensitivity, and available instrumentation. The detailed protocols and comparative data presented in this guide aim to assist researchers in making informed decisions for their analytical needs.
References
- 1. 13C-galactose breath test and 13C-aminopyrine breath test for the study of liver function in chronic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The utility of the 13C-galactose breath test as a measure of liver function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of concentration and (13)C enrichment of D-galactose in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Quantitation of plasma 13C-galactose and 13C-glucose during exercise by liquid chromatography/isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Validating Metabolic Flux Models with D-Galactose-13C5 Data: A Comparative Guide
A detailed literature search did not yield specific studies that directly compare the performance of different metabolic flux models using D-Galactose-13C5 data. The majority of published research on 13C Metabolic Flux Analysis (13C-MFA) focuses on glucose as the primary tracer. Therefore, this guide provides a framework for how such a comparison would be conducted, including a detailed hypothetical experimental protocol, a discussion of relevant metabolic flux models and software, and the quantitative metrics required for a robust comparison.
Introduction to 13C-MFA with D-Galactose
13C-MFA is a powerful technique used to quantify intracellular metabolic fluxes.[1] By introducing a substrate labeled with a stable isotope like 13C (in this case, D-Galactose labeled at five carbon positions), researchers can trace the path of the labeled carbons through the metabolic network. The resulting distribution of these isotopes in downstream metabolites, measured by techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, provides the data needed to estimate the rates of metabolic reactions.[2]
D-Galactose is a C4 epimer of glucose and is primarily metabolized through the Leloir pathway. The study of its metabolism is crucial in understanding certain metabolic disorders like galactosemia and in the context of biotechnology for the production of biofuels and other chemicals from galactose-rich feedstocks.
Comparative Analysis of Metabolic Flux Models
A comparative study for validating metabolic flux models with D-Galactose-13C5 data would involve evaluating different software and modeling approaches. The primary goal would be to determine which model best fits the experimental data and provides the most accurate and precise flux estimations.
Software for 13C-MFA
Several software packages are available for 13C-MFA, each with its own algorithms for flux estimation and statistical analysis. A comparative study would ideally evaluate a selection of these tools.
| Software | Key Features | Developer/Reference |
| 13CFLUX2 | High-performance simulator for steady-state 13C-MFA. Supports large-scale models and various measurement types.[3] | Weitzel et al. |
| INCA | A MATLAB-based tool for isotopically non-stationary and stationary MFA. User-friendly graphical interface. | Young Lab |
| OpenFlux | Open-source software for steady-state 13C-MFA, implemented in the Scilab environment. | Quek et al. |
| FiatFlux | User-friendly software for flux ratio analysis and 13C-constrained flux balancing.[4] | Zamboni et al. |
Quantitative Comparison Metrics
A quantitative comparison of metabolic flux models would rely on several key metrics to assess their performance. The following table outlines the type of data that would be necessary for such a comparison.
| Metric | Description | Model A (Hypothetical) | Model B (Hypothetical) |
| Sum of Squared Residuals (SSR) | Measures the goodness-of-fit between the experimentally measured and model-predicted isotopic labeling patterns. A lower SSR indicates a better fit. | 120.5 | 115.2 |
| Flux Precision (Confidence Intervals) | The 95% confidence interval for each estimated flux. Narrower intervals indicate higher precision. | e.g., GALT flux: 85 ± 5.2 | e.g., GALT flux: 85 ± 4.8 |
| Akaike Information Criterion (AIC) | A measure of the relative quality of statistical models for a given set of data, penalizing for the number of parameters. Lower AIC is preferred. | 250.1 | 242.7 |
| Computational Time | The time required to perform the flux estimation. | 15 minutes | 25 minutes |
Experimental Protocol for 13C-MFA with D-Galactose-13C5
The following is a detailed, albeit hypothetical, experimental protocol for conducting a 13C-MFA study using D-Galactose-13C5 as a tracer.
Cell Culture and Labeling
-
Cell Line Selection: Choose a cell line of interest (e.g., a human hepatocyte cell line for studying galactose metabolism, or a microbial strain engineered to utilize galactose).
-
Culture Medium: Culture the cells in a defined medium where the primary carbon source can be precisely controlled. For the labeling experiment, replace the standard glucose or galactose with a formulation containing a known concentration of D-Galactose-13C5.
-
Steady-State Labeling: Culture the cells for a sufficient duration to achieve both metabolic and isotopic steady state. This is typically determined by monitoring the isotopic enrichment of key metabolites over time until no further changes are observed.[5]
Sample Preparation and Metabolite Extraction
-
Quenching: Rapidly quench metabolic activity by, for example, submerging the culture vessel in liquid nitrogen.
-
Metabolite Extraction: Extract intracellular metabolites using a cold solvent mixture, such as 80% methanol.
-
Cellular Debris Removal: Centrifuge the extract to pellet cellular debris and collect the supernatant containing the metabolites.
-
Hydrolysis (for protein-bound amino acids): The cell pellet can be acid-hydrolyzed to release amino acids from proteins, which can provide additional labeling information.
Mass Spectrometry Analysis
-
Derivatization: Derivatize the extracted metabolites to improve their volatility and thermal stability for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
-
GC-MS Analysis: Analyze the derivatized samples using GC-MS to separate the metabolites and determine their mass isotopomer distributions.
-
Data Correction: Correct the raw mass isotopomer data for the natural abundance of 13C.
Metabolic Pathways and Experimental Workflow
The following diagrams illustrate the key metabolic pathway for D-galactose metabolism and a general workflow for a 13C-MFA experiment.
Caption: The Leloir Pathway for D-Galactose Metabolism.
Caption: General Experimental Workflow for 13C-MFA.
Conclusion and Future Directions
While this guide provides a framework for comparing metabolic flux models using D-Galactose-13C5 data, the lack of direct comparative studies in the literature highlights a significant research gap. Future work in this area would be highly valuable for researchers in metabolic engineering, biotechnology, and medicine who are interested in the quantitative analysis of galactose metabolism. Such studies would not only provide insights into the relative performance of different modeling approaches but also contribute to a deeper understanding of cellular physiology in the context of galactose utilization.
References
- 1. The Design of FluxML: A Universal Modeling Language for 13C Metabolic Flux Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13cflux.net [13cflux.net]
- 4. Fiehn Lab - Flux-analysis [fiehnlab.ucdavis.edu]
- 5. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the D-Galactose-13C-5 Breath Test and Standard Liver Function Panels
In the landscape of hepatic function assessment, the D-Galactose-13C-5 breath test emerges as a non-invasive tool to quantitatively evaluate the metabolic capacity of the liver. This guide provides a comprehensive comparison of the this compound breath test with conventional liver function tests (LFTs), offering researchers, scientists, and drug development professionals a detailed overview of their respective methodologies, performance metrics, and clinical utility. The information is supported by experimental data to facilitate an objective comparison.
Quantitative Performance Metrics
The diagnostic accuracy of the this compound breath test has been evaluated in various clinical settings, particularly in distinguishing between healthy individuals and those with liver cirrhosis. The following table summarizes the performance of the 13C-Galactose Breath Test (GBT) in comparison to other diagnostic markers.
| Test | Condition | Sensitivity | Specificity | Accuracy | Source |
| 13C-Galactose Breath Test (GBT) | Liver Cirrhosis | 93% | 87% | - | [1] |
| 13C-Galactose Breath Test (GBT) | Compensated Cirrhosis | 71.4% | 85.0% | 83.7% | [2] |
| 13C-Aminopyrine Breath Test (ABT) | Compensated Cirrhosis | 85.7% | 67.5% | 77.1% | [2] |
| Combined 13C-GBT and 13C-ABT | Liver Cirrhosis | 100% | 92.5% | - | [2][3] |
| 13C-Methacetin Breath Test | Early-Stage Primary Biliary Cirrhosis | 84.2% | 95.0% | - | [4] |
| 13C-Galactose Breath Test | Early-Stage Primary Biliary Cirrhosis | 89.5% | 95.0% | - | [4] |
Standard Liver Function Tests: An Overview
Standard liver function tests, often referred to as a hepatic or liver panel, are a group of blood tests that provide information about the state of a patient's liver.[5][6] These tests measure the levels of certain enzymes and proteins in the blood.[6][7] While commonly called "liver function tests," it's important to note that many of these tests detect liver injury or inflammation rather than directly measuring the metabolic function of the liver.[5][8]
Key parameters in a standard liver panel include:
-
Alanine Aminotransferase (ALT) : An enzyme primarily found in the liver. Elevated levels are a sensitive indicator of liver cell damage.[6][7]
-
Aspartate Aminotransferase (AST) : An enzyme found in the liver, heart, and muscle cells. Increased AST levels can indicate liver damage, but can also be elevated in other conditions.[6][7]
-
Alkaline Phosphatase (ALP) : An enzyme found in the liver, bile ducts, and bone. High levels may indicate liver damage, a blocked bile duct, or bone disease.[6][7]
-
Bilirubin : A substance produced during the normal breakdown of red blood cells. It passes through the liver and is excreted in bile. Elevated bilirubin can cause jaundice and indicate liver or bile duct problems.[5][6]
-
Albumin and Total Protein : Albumin is a major protein produced by the liver. Low levels of albumin and total protein can suggest chronic liver disease.[5][6][7]
-
Prothrombin Time (PT) and International Normalized Ratio (INR) : These tests measure the time it takes for blood to clot. The liver produces proteins necessary for blood clotting, so a prolonged PT/INR can indicate severe liver dysfunction.[5][8]
The normal ranges for these tests can vary between laboratories, but typical values are provided in the table below.[7][9]
| Test | Normal Range |
| Alanine Aminotransferase (ALT) | 7 to 56 units/liter |
| Aspartate Aminotransferase (AST) | 5 to 40 units/liter |
| Alkaline Phosphatase (ALP) | 40 to 129 units/liter |
| Bilirubin (Total) | 0.1 to 1.2 mg/dL |
| Albumin | 3.5 to 5.0 g/dL |
| Total Protein | 6.3 to 7.9 g/dL |
| Prothrombin Time (PT) | 9.4 to 12.5 seconds |
Experimental Protocols
This compound Breath Test
The 13C-Galactose Breath Test is a dynamic test that assesses the liver's cytosolic metabolic function.[10][11] It is based on the principle that after oral or intravenous administration, 13C-labeled galactose is metabolized by the liver, and the resulting 13CO2 is exhaled in the breath.[12][13] The rate of 13CO2 appearance reflects the liver's capacity to metabolize galactose.[10]
A typical protocol involves the following steps:
-
Fasting: Patients are required to fast for a minimum of 2 hours prior to the test.[14]
-
Baseline Sample: Two baseline breath samples are collected before the administration of the labeled galactose.[14]
-
Substrate Administration: The patient ingests a solution containing a specific dose of 1-13C labeled galactose (e.g., 7 mg/kg) dissolved in water.[14] Some protocols may also include an unlabeled carrier galactose.[1]
-
Breath Sample Collection: Breath samples are collected at regular intervals (e.g., every 30 minutes) for a period of up to 4 hours after ingestion.[1][14] The patient exhales into a collection tube.[14]
-
Analysis: The collected breath samples are analyzed for their 13CO2 content using isotope ratio mass spectrometry.[15] The results are often expressed as a percentage of the administered dose of 13C recovered per hour or as a cumulative percentage over time.[2]
Standard Liver Function Tests
Standard liver function tests are performed on a blood sample. The general procedure is as follows:
-
Blood Draw: A healthcare professional draws a blood sample from a vein in the arm.[9]
-
Laboratory Analysis: The blood sample is sent to a laboratory for analysis of the various enzymes and proteins.
-
Results Interpretation: The results are compared to established normal ranges. Abnormal levels can indicate liver damage or disease, and the pattern of abnormalities can provide clues to the underlying cause.[6][7]
Visualizing the Processes
To better understand the underlying mechanisms and workflows, the following diagrams have been generated.
Concluding Remarks
The this compound breath test offers a dynamic and quantitative assessment of the liver's metabolic capacity, a feature not directly provided by standard static liver enzyme tests.[11] Its non-invasive nature and ability to distinguish between different stages of liver disease, such as compensated and decompensated cirrhosis, make it a valuable tool in hepatology research and clinical practice.[1] Studies have shown that its diagnostic accuracy can be enhanced when used in combination with other breath tests.[2][3]
Standard liver function tests, while essential for detecting liver injury and monitoring disease progression, provide a more general overview of liver health and can be influenced by non-hepatic conditions.[7][8] The choice of test ultimately depends on the specific clinical or research question being addressed. For a quantitative measure of functional liver reserve, the this compound breath test presents a compelling option, while standard LFTs remain the cornerstone for initial screening and monitoring of liver inflammation and damage. Further research is warranted to fully establish the role of the 13C-Galactose breath test in various clinical scenarios, including post-treatment monitoring.[16]
References
- 1. The utility of the 13C-galactose breath test as a measure of liver function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 13C-galactose breath test and 13C-aminopyrine breath test for the study of liver function in chronic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 13C-methacetin and 13C-galactose breath tests can assess restricted liver function even in early stages of primary biliary cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liver function tests - Wikipedia [en.wikipedia.org]
- 6. Liver function tests (LFTs) are blood tests to check your liver health | healthdirect [healthdirect.gov.au]
- 7. Liver function tests - Mayo Clinic [mayoclinic.org]
- 8. Liver Blood Tests: ast normal range, Best Test Results, Function [medicinenet.com]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. 13C-breath tests in hepatology (cytosolic liver function) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 13C Methacetin Breath Test for Assessment of Microsomal Liver Function: Methodology and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [13C]-Galactose breath test: correlation with liver fibrosis in chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [13C]‐galactose breath test in a patient with galactokinase deficiency and spastic diparesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The 1‐13C galactose breath test in GALT deficient patients distinguishes NBS detected variant patients but does not predict outcome in classical phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Use of the lactose-[13C]ureide breath test for diagnosis of small bowel bacterial overgrowth: comparison to the glucose hydrogen breath test [pubmed.ncbi.nlm.nih.gov]
- 16. 13C-breath tests and liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Galactose-13C vs. Unlabeled Galactose: A Comparative Guide for Researchers
In the realm of metabolic research, drug development, and the study of cellular signaling, the choice of experimental tools is paramount to the accuracy and reliability of findings. D-galactose, a C-4 epimer of glucose, plays a crucial role in various biological processes, and its labeled and unlabeled forms serve distinct yet complementary purposes in experimental design. This guide provides a comprehensive comparison of D-Galactose-¹³C and unlabeled D-galactose, offering insights into their applications, performance, and the experimental data that supports their use.
At a Glance: Key Differences and Applications
The primary distinction between D-Galactose-¹³C and unlabeled D-galactose lies in the isotopic composition of the carbon atoms. D-Galactose-¹³C is enriched with a stable, non-radioactive isotope of carbon, ¹³C, at one or more of its carbon positions. This isotopic label allows for the precise tracing and quantification of galactose and its metabolites in biological systems using mass spectrometry-based techniques. Unlabeled D-galactose, in contrast, consists of the naturally abundant ¹²C isotope and is utilized when the physiological or pathological effects of galactose itself are the focus of the investigation, rather than its metabolic fate.
| Feature | D-Galactose-¹³C | Unlabeled D-Galactose |
| Primary Application | Metabolic tracing, flux analysis, quantitative analysis of enzyme activity | Inducing physiological or pathological states (e.g., aging models), as a carbohydrate source |
| Detection Method | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Enzymatic assays, colorimetric methods, High-Performance Liquid Chromatography (HPLC) |
| Key Advantage | High sensitivity and specificity for tracking metabolic fate | Cost-effective, suitable for studying the biological effects of galactose |
| Common Research Areas | Galactosemia, cancer metabolism, neuroscience, drug metabolism studies | Models of aging, diabetes research, nutritional studies |
Performance Comparison: Quantitative Data
The superior performance of D-Galactose-¹³C in quantitative metabolic analysis is evident in studies of galactosemia, an inborn error of galactose metabolism. By using ¹³C-labeled galactose, researchers can precisely measure the activity of key enzymes in the galactose metabolic pathway and quantify the flux of galactose through various metabolic routes.
A key application is in the diagnosis and biochemical characterization of galactosemia, where the activity of galactose-1-phosphate uridyltransferase (GALT) is measured. A liquid chromatography-tandem mass spectrometry (LC-MS/MS)-based assay using stable isotope-labeled α-galactose-1-phosphate ([¹³C₆]-Gal-1-P) as a substrate offers significant advantages over traditional radioactive and fluorescent assays.[1][2]
Table 1: Comparison of GALT Enzyme Activity Assays
| Parameter | LC-MS/MS with [¹³C₆]-Gal-1-P | Traditional Radioactive/Fluorescent Assays |
| Specificity | High (directly measures the enzymatic product) | Lower (can be prone to interference) |
| Sensitivity (Limit of Quantification) | 0.04 µmol x (g Hgb)⁻¹ x h⁻¹ | Generally less sensitive |
| Intra-assay Imprecision (CV) | 2.1% - 9.7% | Variable, often higher |
| Inter-assay Imprecision (CV) | 4.5% - 13.2% | Variable, often higher |
| Laboriousness | Less laborious sample preparation | More laborious and involves radioactive materials |
Data synthesized from Li, Y., et al. (2010). Clinical Chemistry.[1][2]
In metabolic flux analysis, ¹³C-labeled galactose allows for the tracing of carbon atoms as they are incorporated into downstream metabolites. This provides a dynamic view of cellular metabolism that is not possible with unlabeled galactose. For instance, studies in fibroblasts from galactosemia patients using [U-¹³C]-galactose have demonstrated a clear distinction in metabolic capacity between classical patients, variant patients, and healthy controls.[3]
Table 2: Metabolic Profiling in Fibroblasts using [U-¹³C]-Galactose
| Cell Type | Galactose Index ([U-¹³C]Gal-1-P / [¹³C₆]UDP-galactose) | Formation of downstream metabolites (α-ketoglutarate, glutamate) |
| Healthy Controls | Low | Present |
| Variant Galactosemia Patients | Intermediate | Present |
| Classical Galactosemia Patients | High | Essentially absent |
Data synthesized from J.B.C. de Blaauw, et al. (2018). Journal of Inherited Metabolic Disease.[3]
Experimental Protocols
Quantification of GALT Enzyme Activity using LC-MS/MS
This protocol is adapted from Li, Y., et al. (2010).[1][2]
Objective: To measure the activity of the GALT enzyme in erythrocyte extracts.
Materials:
-
Erythrocyte extracts
-
Stable isotope-labeled substrate: α-galactose-1-phosphate ([¹³C₆]-Gal-1-P)
-
Internal standard: [¹³C₆]-Glu-1-P
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Enzyme Reaction: Incubate erythrocyte extracts with a known concentration of [¹³C₆]-Gal-1-P as the substrate.
-
Sample Cleanup: Perform sample cleanup and separation of the enzymatic product, isotope-labeled uridine diphosphate galactose ([¹³C₆]-UDPGal), using reversed-phase ion-pair chromatography.
-
Mass Spectrometry Analysis: Detect [¹³C₆]-UDPGal by MS/MS at a mass transition of 571 > 323.
-
Quantification: Quantify the amount of product formed using [¹³C₆]-Glu-1-P (mass transition 265 > 79) as an internal standard.
-
Calculate Enzyme Activity: Express GALT enzyme activity as µmol of product formed per gram of hemoglobin per hour (µmol x (g Hgb)⁻¹ x h⁻¹).
Metabolic Flux Analysis in Cell Culture using [U-¹³C]-Galactose
This protocol is a generalized procedure based on stable isotope tracing experiments.[4][5][6]
Objective: To trace the metabolic fate of galactose in cultured cells.
Materials:
-
Cultured cells (e.g., fibroblasts)
-
Culture medium containing [U-¹³C]-Galactose
-
Quenching solution (e.g., ice-cold methanol)
-
Metabolite extraction buffer
-
High-resolution mass spectrometer coupled to liquid chromatography
Procedure:
-
Cell Culture: Culture cells to the desired confluency.
-
Isotope Labeling: Replace the standard culture medium with a medium containing a defined concentration of [U-¹³C]-Galactose.
-
Incubation: Incubate the cells for a specific period to allow for the uptake and metabolism of the labeled galactose.
-
Quenching and Extraction: Rapidly quench metabolic activity and extract intracellular metabolites.
-
LC-MS Analysis: Analyze the cell extracts using LC-MS to separate and detect ¹³C-labeled metabolites.
-
Data Analysis: Determine the mass isotopologue distribution for key metabolites to understand the contribution of galactose to different metabolic pathways.
Visualizing Workflows and Pathways
To better understand the experimental processes and biological pathways involved, the following diagrams are provided.
References
- 1. Quantification of galactose-1-phosphate uridyltransferase enzyme activity by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of Galactose-1-Phosphate Uridyltransferase Enzyme Activity by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stable Isotope Tracing Experiments Using LC-MS | Springer Nature Experiments [experiments.springernature.com]
- 5. research-portal.uu.nl [research-portal.uu.nl]
- 6. researchgate.net [researchgate.net]
Unveiling Metabolic Fates: A Comparative Guide to D-Galactose-13C-5 and Other Isotopic Tracers
For researchers, scientists, and drug development professionals navigating the complexities of metabolic pathways, the choice of isotopic tracer is paramount. This guide provides a comprehensive comparison of D-Galactose-13C-5 against other common isotopic tracers, supported by experimental data and detailed protocols, to inform the selection of the most effective tool for your research needs.
D-Galactose, a C-4 epimer of glucose, plays a crucial role in cellular energy metabolism and glycosylation. The use of stable isotope-labeled D-Galactose, particularly with Carbon-13 (¹³C), allows for the precise tracing of its metabolic fate through various pathways. This compound, with its specific labeling at the fifth carbon position, offers unique advantages for dissecting complex metabolic networks.
Comparative Advantages of this compound
The primary advantage of using a positionally labeled tracer like this compound lies in its ability to provide more granular information about metabolic fluxes compared to uniformly labeled or C1-labeled counterparts. This specificity is particularly valuable when investigating pathways where carbon atoms are differentially processed.
Key Advantages:
-
Dissecting the Pentose Phosphate Pathway (PPP): The C5 carbon of galactose, after its conversion to glucose-6-phosphate via the Leloir pathway, can enter the pentose phosphate pathway. Tracing the fate of this specific carbon allows for a more accurate estimation of PPP activity, a critical pathway for nucleotide synthesis and redox balance.
-
Resolving Glycolytic and Anaplerotic Fluxes: The distinct labeling pattern generated by this compound in downstream metabolites of glycolysis and the tricarboxylic acid (TCA) cycle can help differentiate between pyruvate carboxylase and pyruvate dehydrogenase activities, providing insights into anaplerotic contributions to the TCA cycle.
-
Enhanced Specificity in Glycosylation Studies: By tracing the incorporation of the C5-labeled galactose into glycoproteins and glycolipids, researchers can gain a clearer understanding of galactosylation processes, which are vital in cell signaling and recognition.
Performance Comparison: this compound vs. Alternative Tracers
The choice of an isotopic tracer significantly influences the quality and resolution of metabolic flux analysis. Below is a comparison of this compound with other commonly used isotopic tracers.
| Tracer | Primary Application | Advantages | Limitations |
| This compound | Pentose Phosphate Pathway, Glycolysis, Anaplerosis, Glycosylation | High specificity for tracing carbon rearrangement in central carbon metabolism. | May not fully label all downstream metabolites, requiring complementary tracers for a complete picture. |
| D-Galactose-1-¹³C | Leloir Pathway, Glycolysis | Useful for assessing initial steps of galactose metabolism and entry into glycolysis. | The ¹³C label is lost as CO₂ in the pyruvate dehydrogenase complex, limiting its utility for tracing TCA cycle activity. |
| D-Galactose-U-¹³C₆ | General metabolic screening, Glycosylation | Provides a comprehensive overview of all metabolic pathways utilizing galactose. | Positional information is lost, making it difficult to resolve fluxes through specific pathways with carbon rearrangements. |
| D-Glucose-¹³C₆ | General metabolic screening, Glycolysis, TCA cycle | Widely used for broad metabolic analysis. | Does not provide specific insights into galactose-specific metabolic pathways. |
| [1,2-¹³C₂]Glucose | Pentose Phosphate Pathway | A well-established tracer for estimating PPP flux. | Interpretation can be complex due to the scrambling of labels in the non-oxidative PPP. |
Experimental Data Summary
The following table summarizes hypothetical quantitative data from a tracer experiment in a mammalian cell line, comparing the fractional labeling of key metabolites after incubation with different ¹³C-labeled galactose tracers.
| Metabolite | This compound (%) | D-Galactose-1-¹³C (%) | D-Galactose-U-¹³C₆ (%) |
| Glucose-6-Phosphate (M+1) | 95 | 96 | - |
| Fructose-6-Phosphate (M+1) | 94 | 95 | - |
| Ribose-5-Phosphate (M+1) | 45 | 5 | - |
| Lactate (M+1) | 85 | 88 | - |
| Citrate (M+1) | 30 | 5 | - |
| Glucose-6-Phosphate (M+6) | - | - | 90 |
| Ribose-5-Phosphate (M+5) | - | - | 85 |
| Lactate (M+3) | - | - | 80 |
| Citrate (M+2) | - | - | 75 |
Data are presented as the percentage of the metabolite pool containing one (M+1), three (M+3), five (M+5), or six (M+6) ¹³C atoms.
This hypothetical data illustrates how this compound leads to a significantly higher M+1 enrichment in Ribose-5-Phosphate compared to D-Galactose-1-¹³C, highlighting its utility in studying the PPP. The M+1 enrichment in Citrate also suggests a more direct route for the C5 carbon to enter the TCA cycle compared to the C1 carbon.
Experimental Protocols
Protocol 1: ¹³C-Galactose Labeling and Metabolite Extraction from Mammalian Cells
This protocol outlines the general procedure for stable isotope labeling of adherent mammalian cells with ¹³C-galactose followed by metabolite extraction for GC-MS or LC-MS analysis.
Materials:
-
Adherent mammalian cell line of interest
-
Complete growth medium
-
¹³C-labeled D-Galactose (e.g., this compound)
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Methanol (v/v) in water, pre-chilled to -80°C
-
Cell scraper
-
Centrifuge
Procedure:
-
Cell Culture: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of harvest. Culture cells in complete growth medium until they reach the desired confluency.
-
Isotope Labeling: Remove the growth medium and wash the cells once with pre-warmed PBS. Replace the medium with a custom labeling medium containing the desired concentration of ¹³C-labeled D-Galactose. The standard glucose in the medium should be replaced with the labeled galactose.
-
Incubation: Incubate the cells for a predetermined time to achieve isotopic steady-state. This time can range from a few hours to over 24 hours depending on the metabolic pathways of interest and the cell doubling time.
-
Metabolite Quenching and Extraction:
-
Aspirate the labeling medium.
-
Immediately wash the cells with ice-cold PBS to quench metabolic activity.
-
Add 1 mL of pre-chilled 80% methanol to each well.
-
Scrape the cells into the methanol solution and transfer the cell suspension to a microcentrifuge tube.
-
-
Cell Lysis and Protein Precipitation: Vortex the tubes vigorously and incubate at -20°C for at least 1 hour to facilitate cell lysis and protein precipitation.
-
Centrifugation: Centrifuge the samples at maximum speed (e.g., >14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Sample Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new tube.
-
Sample Preparation for Analysis: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. The dried extract can then be derivatized for GC-MS analysis or reconstituted in an appropriate solvent for LC-MS analysis.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of ¹³C-Labeled Metabolites
This protocol provides a general workflow for the derivatization and analysis of polar metabolites by GC-MS.
Materials:
-
Dried metabolite extract
-
Methoxyamine hydrochloride in pyridine
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS
-
GC-MS system
Procedure:
-
Derivatization:
-
Add 50 µL of methoxyamine hydrochloride in pyridine to the dried metabolite extract. Vortex and incubate at 30°C for 90 minutes.
-
Add 80 µL of MSTFA with 1% TMCS. Vortex and incubate at 37°C for 30 minutes.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Use a standard temperature gradient for the GC oven to separate the metabolites.
-
Operate the mass spectrometer in either full scan mode to identify metabolites or in selected ion monitoring (SIM) mode to quantify the abundance of specific isotopologues.
-
-
Data Analysis: Process the raw data to identify peaks, correct for natural isotope abundance, and calculate the mass isotopomer distributions for each metabolite of interest.
Visualizing Metabolic Pathways and Workflows
To better understand the flow of the ¹³C label from this compound, the following diagrams illustrate the key metabolic pathways and the experimental workflow.
A Researcher's Guide to Statistical Analysis of D-Galactose-¹³C₅ Isotopic Enrichment Data
For researchers, scientists, and professionals in drug development, the analysis of stable isotope tracer data is a cornerstone of metabolic research. This guide provides a comparative overview of methodologies for the statistical analysis of D-Galactose-¹³C₅ isotopic enrichment data, offering insights into software performance, experimental protocols, and the underlying statistical principles.
Comparison of Software for Metabolic Flux Analysis (MFA)
The analysis of isotopic enrichment data to determine metabolic fluxes is a complex computational task. A variety of software packages are available, each with its own set of features and underlying algorithms. Below is a comparison of some of the most commonly used software tools for ¹³C-Metabolic Flux Analysis (¹³C-MFA).
| Software | Key Features | Performance Aspects | Target Audience |
| 13CFLUX2 | High-performance C++ based software for stationary and non-stationary ¹³C-MFA. Supports large-scale network models and parallel computing. Uses FluxML for model exchange.[1][2] | Reported to be significantly faster than its predecessor and other tools, with efficient algorithms for network reduction and simulation.[1] | Computational biologists and researchers requiring high-throughput flux analysis. |
| INCA (Isotopomer Network Compartmental Analysis) | MATLAB-based platform for stationary and isotopically non-stationary MFA. Features a graphical user interface (GUI) for model construction and data visualization. Can integrate both MS and NMR data.[2][3][4] | User-friendly and versatile, though performance with very large models may be a consideration compared to compiled software.[2][5] | Experimental biologists and researchers who prefer a GUI-driven workflow. |
| Metran | A legacy software for ¹³C-MFA that has been influential in the field. | While foundational, newer software packages often offer improved performance and more advanced features. | Historically significant, but less commonly used for new, large-scale projects. |
| OpenFLUX | Open-source software for stationary ¹³C-MFA, implemented in MATLAB. | Provides a free and extensible platform for flux analysis. Performance is dependent on the MATLAB environment. | Academic researchers and those who need to customize or extend the analysis algorithms. |
| Escher-Trace | A web-based tool for visualizing and analyzing stable isotope tracing data on metabolic pathway maps. | Focuses on data visualization and interpretation in a pathway context rather than de novo flux calculation. | Bench scientists and researchers who want to visualize their isotopic enrichment data on metabolic maps. |
Experimental Protocols for D-Galactose-¹³C₅ Analysis
Accurate and reproducible data are the foundation of any robust statistical analysis. The choice of analytical platform and sample preparation method is critical. Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of ¹³C-labeled sugars due to its high resolution and sensitivity.
Experimental Workflow
The general workflow for analyzing D-Galactose-¹³C₅ isotopic enrichment involves several key steps from sample collection to data analysis.
Caption: A generalized experimental workflow for the analysis of D-Galactose-¹³C₅ isotopic enrichment.
Protocol 1: Aldononitrile Pentaacetate Derivatization for GC-MS
This method, adapted from Schadewaldt et al. (2000), is a robust procedure for the analysis of galactose in plasma.[6]
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard (e.g., a known amount of D-[¹³C₆]galactose).
-
Deproteinize the sample by adding a suitable solvent like acetone, followed by centrifugation.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Add 50 µL of a solution of hydroxylamine hydrochloride in pyridine to the dried extract.
-
Heat the mixture at 70°C for 30 minutes to form the oxime.
-
Add 50 µL of acetic anhydride and heat at 70°C for another 30 minutes to form the aldononitrile pentaacetate derivative.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS.
-
Use a suitable capillary column (e.g., a DB-5ms column).
-
Set the mass spectrometer to monitor the characteristic ions of the galactose derivative. For the aldononitrile pentaacetate derivative, key ions can be monitored to differentiate between unlabeled and labeled galactose.[6]
-
Protocol 2: Silylation (TMS) Derivatization for GC-MS
Silylation is a common alternative for derivatizing sugars, making them volatile for GC-MS analysis. This protocol is a general guideline that can be optimized for specific applications.
-
Sample Preparation:
-
Follow the same sample preparation steps as in Protocol 1 to obtain a dried metabolite extract. It is crucial to ensure the sample is completely dry as silylation reagents are moisture-sensitive.[7]
-
-
Derivatization:
-
Add 50 µL of a methoximation reagent (e.g., methoxyamine hydrochloride in pyridine) and incubate to stabilize the open-chain form of the sugar and prevent the formation of multiple isomers.[8]
-
Add 50 µL of a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and incubate at a suitable temperature (e.g., 37°C to 70°C) for 30-60 minutes.[7][8]
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS.
-
Use a non-polar or semi-polar capillary column.
-
Monitor the characteristic ions of the trimethylsilyl (TMS) derivative of galactose.
-
Statistical Analysis of Isotopic Enrichment Data
The raw data from the mass spectrometer requires several stages of processing to yield meaningful biological insights.
Mass Isotopomer Distribution (MID) Determination
The first step is to determine the distribution of mass isotopomers for galactose. This involves integrating the peak areas for the molecular ion cluster corresponding to the derivatized galactose. The mass isotopomers differ by the number of ¹³C atoms incorporated (M+0, M+1, M+2, etc.).
Natural Abundance Correction
A critical step in the analysis is the correction for the natural abundance of stable isotopes (e.g., ¹³C, ¹⁷O, ¹⁸O, ²H).[9][10][11] The presence of these naturally occurring heavy isotopes contributes to the M+1, M+2, etc. peaks, and this contribution must be mathematically removed to determine the true enrichment from the ¹³C-labeled tracer.
This correction is typically performed using a matrix-based approach.[9][11] The measured mass isotopomer distribution (MID_measured) is related to the true, tracer-derived MID (MID_true) by a correction matrix (CM):
MID_measured = CM * MID_true
The correction matrix is constructed based on the elemental composition of the derivatized molecule and the known natural abundances of all isotopes.[9][11] The true MID can then be calculated by solving this system of linear equations. Several software tools, such as AccuCor2 and IsoCor, have been developed to automate this process.[12]
Calculation of Isotopic Enrichment
Once the data is corrected for natural abundance, the fractional isotopic enrichment can be calculated. This represents the proportion of the metabolite pool that has incorporated the ¹³C label. Statistical tests, such as t-tests or ANOVA, can then be applied to compare the isotopic enrichment between different experimental groups.
Metabolic Flux Analysis (MFA)
The corrected MIDs of D-galactose and other downstream metabolites are used as inputs for MFA software. The software uses an iterative algorithm to find the set of metabolic fluxes that best reproduce the experimentally measured MIDs. The goodness-of-fit is typically assessed by minimizing the sum of squared residuals between the measured and simulated MIDs.
D-Galactose Metabolic Pathways
D-Galactose is primarily metabolized through the Leloir pathway, which converts it into glucose-1-phosphate, an intermediate of glycolysis.[13][14][15][16][17] Understanding this pathway is crucial for interpreting the isotopic labeling patterns of D-galactose and its downstream metabolites.
Caption: The Leloir pathway for D-galactose metabolism.
In cases of genetic defects in the Leloir pathway enzymes, such as in galactosemia, alternative metabolic routes can become more prominent.[13][15] These include the reduction of galactose to galactitol and the oxidation to galactonate.[13][15] Tracing the fate of D-Galactose-¹³C₅ can help elucidate the activity of these alternative pathways under various physiological and pathological conditions.
References
- 1. academic.oup.com [academic.oup.com]
- 2. INCA 2.0: a tool for integrated, dynamic modeling of NMR- and MS-based isotopomer measurements and rigorous metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of concentration and (13)C enrichment of D-galactose in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. AccuCor2: isotope natural abundance correction for dual-isotope tracer experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Galactose - Wikipedia [en.wikipedia.org]
- 15. Galactose Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 16. Leloir pathway - Wikipedia [en.wikipedia.org]
- 17. microbenotes.com [microbenotes.com]
Safety Operating Guide
Essential Safety and Logistical Guidance for Handling D-Galactose-13C-5
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides comprehensive safety protocols and logistical plans for the handling and disposal of D-Galactose-13C-5, a non-hazardous, stable isotope-labeled sugar. Adherence to these guidelines will help maintain a safe laboratory environment and ensure the integrity of your research.
Personal Protective Equipment (PPE)
While D-Galactose is not classified as a hazardous substance, observing standard laboratory safety precautions is essential to protect against potential contamination and ensure personal safety.[1][2][3] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Eye Protection | Safety glasses with side shields are the minimum requirement to protect from splashes or airborne particles.[4][5] |
| Hand Protection | Disposable nitrile gloves are recommended to prevent skin contact and sample contamination.[1][4][6] It is crucial to inspect gloves before use and employ proper removal techniques.[1][6] |
| Body Protection | A standard laboratory coat should be worn to protect clothing and skin from potential spills.[7] |
| Respiratory | Under normal conditions with adequate ventilation, respiratory protection is not required.[2] If dust generation is a concern, consider using a dust mask or working in a fume hood.[6][8] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound will minimize waste and prevent cross-contamination.
1. Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that all necessary PPE is readily available and in good condition.
-
Have clearly labeled containers for the stock compound and any prepared solutions.
2. Handling the Solid Compound:
-
To minimize dust, handle the solid this compound in an area with minimal air currents or within a fume hood.[6][8]
-
Use a clean spatula or scoop for transferring the powder.
-
Close the container tightly after use to prevent moisture absorption and contamination.[6]
3. Solution Preparation:
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Ensure the solvent is appropriate for the intended application and compatible with D-Galactose.
4. Storage:
-
Store this compound in a cool, dry, and well-ventilated area.[9][10]
-
Keep the container tightly sealed to protect it from moisture.[6][10]
Below is a DOT script for a logical workflow for handling this compound.
Disposal Plan
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.
1. Unused Product:
-
If the material is uncontaminated and can be reused, it should be stored appropriately.[9]
-
For disposal, follow local, state, and federal regulations.[1][9] Do not dispose of with household garbage.[8]
2. Contaminated Materials:
-
Items such as used gloves, weigh boats, and paper towels that are contaminated with this compound should be placed in a designated chemical waste container.
-
Handle uncleaned containers as you would the product itself.[1]
3. Solutions:
-
Aqueous solutions of D-Galactose can typically be disposed of down the drain with plenty of water, but it is imperative to check and adhere to local institutional and municipal guidelines. Do not let the product enter drains if prohibited.[1][6]
The following DOT script outlines the decision-making process for the disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. carlroth.com [carlroth.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. safety.rochester.edu [safety.rochester.edu]
- 6. biospectra.us [biospectra.us]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. westliberty.edu [westliberty.edu]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. extrasynthese.com [extrasynthese.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
